molecular formula C9H11ClN2 B3264778 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine CAS No. 39715-70-3

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Cat. No.: B3264778
CAS No.: 39715-70-3
M. Wt: 182.65 g/mol
InChI Key: OOFHVZWITPXUMZ-UHFFFAOYSA-N
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Description

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine is a versatile chemical scaffold of significant interest in pharmaceutical and agrochemical research. This chlorinated pyridazine fused with a seven-membered cycloheptane ring serves as a crucial synthetic intermediate, particularly in heterocyclic and medicinal chemistry. Its structure is a privileged pharmacophore found in compounds with a range of biological activities. The reactive chlorine atom at the 3-position makes this compound an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of amines, alcohols, and other nucleophiles to create diverse compound libraries. The saturated seven-membered ring contributes specific stereoelectronic and conformational properties, which can be instrumental in optimizing the physiochemical and pharmacokinetic profiles of lead molecules. A closely related analog, 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carboxylic acid (CAS# 1511443-14-3), demonstrates the application of this scaffold in derivatization, for instance, as a building block for amide coupling or condensation reactions . As a specialized building block, its primary research value lies in the exploration of structure-activity relationships (SAR) during the drug discovery process. It is strictly intended for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-6-7-4-2-1-3-5-8(7)11-12-9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFHVZWITPXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis and Profiling of 3-Chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic scaffold 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine (also cataloged as 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine, CAS 39715-70-3) represents a highly versatile and privileged building block in modern medicinal chemistry[1]. Comprising a seven-membered cycloalkane ring fused to a 3-chloropyridazine core, this molecule offers a unique combination of electronic deficiency, hydrogen-bonding capacity, and lipophilic steric bulk. This technical guide elucidates the structural kinematics, synthetic methodologies, and pharmacological utility of this specific compound for researchers and drug development professionals.

Structural Elucidation & Molecular Architecture

Nomenclature and Fusion Kinematics

According to IUPAC conventions, the base heterocycle is pyridazine (a 1,2-diazine). The faces of the pyridazine ring are lettered sequentially: face 'a' (N1-N2), face 'b' (N2-C3), and face 'c' (C3-C4). However, due to the symmetry of the isolated pyridazine ring, the 5,6-bond is equivalent to the 3,4-bond. In the cyclohepta[c]pyridazine system, the cycloheptane ring is fused across the C4a and C9a carbons.

The numbering of the fused perimeter dictates that the heteroatoms receive the lowest possible locants (N1, N2), inherently placing the reactive chlorine atom at the C3 position. The fully saturated cycloheptane carbons occupy positions C5 through C9.

Electronic Profiling

The pyridazine core is intrinsically electron-deficient due to the adjacent electronegative nitrogen atoms. This imparts a high dipole moment and weak basicity (pKa ~2.3), while the unshared electron pairs on these nitrogens serve as robust hydrogen-bond acceptors[2]. The introduction of a chlorine atom at C3 further modulates the electronic landscape via inductive electron withdrawal (-I), rendering the C3 carbon highly electrophilic and primed for nucleophilic attack.

Conversely, the fused cycloheptane ring adopts a flexible twist-chair conformation, projecting significant steric volume out of the pyridazine plane. This lipophilic bulk is critical for anchoring the molecule into deep, hydrophobic protein pockets, a feature not achievable with planar cyclopentane analogs[3].

Synthetic Methodology & Reaction Mechanisms

The construction of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine relies on a robust two-step sequence: scaffold assembly followed by deoxychlorination.

Step 1: Assembly of the Pyridazinone Core

The synthesis begins with the condensation of cycloheptanone and glyoxylic acid to form a keto-acid intermediate. Subsequent treatment with hydrazine hydrate drives a cyclization-dehydration cascade, yielding the stable precursor (CAS 39716-45-5).

Step 2: Deoxychlorination via POCl₃

The pyridazin-3-one exists in a tautomeric equilibrium between the lactam (amide) and lactim (hydroxy) forms. The addition of Phosphorus Oxychloride (POCl₃) selectively reacts with the lactim oxygen, forming a highly reactive phosphorodichloridate leaving group. The liberated chloride ion then executes a Nucleophilic Aromatic Substitution (S_NAr) at the C3 position, displacing the phosphate group and restoring the aromaticity of the pyridazine ring.

SynthWorkflow A Cycloheptanone + Glyoxylic Acid B Keto-acid Intermediate A->B Condensation C Cyclohepta[c]pyridazin-3-one (CAS 39716-45-5) B->C Hydrazine Hydrate (Cyclization) D 3-Chloro-cyclohepta[c]pyridazine (CAS 39715-70-3) C->D POCl3 / 90°C (Deoxychlorination)

Figure 1: Two-step synthetic workflow for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

Detailed Protocol (Self-Validating System)
  • Activation: Suspend 1.0 equivalent of 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one in 5.0 equivalents of neat POCl₃. Causality: Excess POCl₃ acts as both the solvent and the electrophilic activating agent, preventing intermolecular cross-linking and driving the equilibrium toward the lactim tautomer.

  • Reaction: Heat the mixture to 90–100 °C for 3–4 hours under an inert N₂ atmosphere.

  • Quenching & Extraction: Cool the mixture and carefully pour it over crushed ice to hydrolyze the unreacted POCl₃ into phosphoric and hydrochloric acids. Neutralize the aqueous phase to pH 7–8 using saturated NaHCO₃, then extract with dichloromethane (3 x 50 mL).

  • Validation Checkpoint: Analyze the crude organic layer via IR spectroscopy. The complete disappearance of the strong C=O stretching band (~1660 cm⁻¹) and the emergence of a C–Cl stretch (~750 cm⁻¹) validates the total conversion of the lactam to the chloropyridazine.

Analytical Characterization Protocols

To ensure high scientific integrity, the structural identity of the synthesized compound must be verified through orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): The defining feature is the single aromatic proton at the C4 position, which appears as a sharp singlet at δ 7.35 ppm. The cycloheptane ring exhibits complex aliphatic multiplets: the C5 and C9 protons (adjacent to the aromatic ring) resonate at δ 2.85–3.05 ppm (4H, m), while the distal C6, C7, and C8 protons appear at δ 1.60–1.85 ppm (6H, m).

    • ¹³C NMR (100 MHz, CDCl₃): The spectrum must resolve 9 distinct carbon environments. The electrophilic C3 carbon bonded to chlorine appears downfield at ~154 ppm. The bridgehead carbons (C4a, C9a) resonate at ~140 ppm and ~160 ppm, respectively. The aliphatic carbons span 25–36 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Self-Validating MS Profile: Electrospray ionization (ESI+) will yield a pseudo-molecular ion [M+H]⁺. Due to the natural isotopic abundance of chlorine (75% ³⁵Cl, 25% ³⁷Cl), the mass spectrum must display a characteristic 3:1 doublet at m/z 183.1 and 185.1 . The presence of this exact isotopic signature is non-negotiable proof of successful chlorination.

Medicinal Chemistry & Pharmacological Relevance

Pyridazine derivatives are recognized as "wonder nuclei" in drug discovery, exhibiting a broad spectrum of 4 including anticancer, antidepressant, and antimicrobial effects[3][4]. The 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine scaffold is specifically engineered for late-stage functionalization.

Nucleophilic Aromatic Substitution (S_NAr)

The C3-chlorine atom is highly susceptible to displacement by nucleophiles (e.g., primary/secondary amines, anilines, alkoxides)[5]. The adjacent N2 nitrogen stabilizes the anionic Meisenheimer complex intermediate, drastically lowering the activation energy for the substitution. This allows medicinal chemists to rapidly synthesize libraries of 3-amino or 3-alkoxy cyclohepta[c]pyridazines.

SNAr Core 3-Chloro-cyclohepta[c]pyridazine (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by N-N ring) Core->Meisenheimer Addition of Nu- Nuc Nucleophile (Nu-H) (e.g., Amines, Alkoxides) Nuc->Meisenheimer Product 3-Substituted Cyclohepta[c]pyridazine (Target Drug Scaffold) Meisenheimer->Product Elimination of Cl-

Figure 2: SNAr derivatization mechanism of the 3-chloropyridazine scaffold.

Target Applications

Compounds derived from this scaffold frequently target the central nervous system (CNS). The cycloheptane ring increases the topological polar surface area (TPSA) efficiency and LogP, enhancing blood-brain barrier permeability. Derivatives act as potent acetylcholinesterase (AChE) inhibitors (analogous to Minaprine) and as selective ligands for GABA-A receptors and various kinase domains[2].

Quantitative Data Summary

Physicochemical PropertyValue / Descriptor
IUPAC Name 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
CAS Number 39715-70-3
Molecular Formula C₉H₁₁ClN₂
Molecular Weight 182.65 g/mol
Monoisotopic Mass 182.0611 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N1, N2 core)
Rotatable Bonds 0 (Fully fused system)
Topological Polar Surface Area 25.8 Ų
LogP (Predicted) ~2.1 – 2.4

References

  • BLD Pharm. "39715-70-3 | 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine". 1

  • Research Journal of Pharmacy and Technology. "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives". 4

  • KU Leuven (Lirias). "Strategy for the synthesis of pyridazine heterocycles and its derivatives". 5

  • SAR Publication. "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold".3

  • ResearchGate. "The pyridazine heterocycle in molecular recognition and drug discovery". 2

  • Sigma-Aldrich. "2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one (Precursor)".

Sources

Technical Guide: Identification and Synthesis of 3-Chloro-cyclohepta[c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloro-cyclohepta[c]pyridazine scaffold represents a critical intermediate in the development of fused heterocyclic therapeutics. As a "privileged structure," this bicyclic system—comprising an aromatic pyridazine ring fused to a seven-membered cycloheptane ring—serves as a core pharmacophore for kinase inhibitors (e.g., VEGFR2, CDK), anti-inflammatory agents, and GABA-A receptor ligands.

This guide provides a definitive technical reference for identifying, synthesizing, and validating the core scaffold (CAS 39715-70-3) and its downstream derivatives. It moves beyond basic database listings to offer a self-validating workflow for medicinal chemists.

Part 1: Chemical Identity & Nomenclature

The primary "anchor" molecule for this class of derivatives is the chlorinated intermediate. Accurate identification is the first step in any freedom-to-operate (FTO) analysis or synthetic planning.

The Anchor Molecule

Chemical Name: 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine CAS Registry Number: 39715-70-3 [1][2]

Identifier TypeValue
IUPAC Name 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Molecular Formula C₉H₁₁ClN₂
Molecular Weight 182.65 g/mol
SMILES ClC1=NN=C2CCCCC2=C1
InChI Key ITRJWAPVBYBKEL-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; insoluble in water
Structural Logic

The "tetrahydro" designation refers specifically to the saturation of the seven-membered ring (positions 5, 6, 7, 8, 9). The pyridazine ring (positions 1, 2, 3,[2][3][4][5][6][7][8][9][10] 4) remains fully aromatic, enabling the critical nucleophilic aromatic substitution (SNAr) reactions at the 3-position chlorine.

Part 2: Synthesis & Structural Validation (Expertise & Experience)

The synthesis of CAS 39715-70-3 is not typically a single-step purchase for large-scale campaigns; it is best synthesized de novo to ensure purity and avoid the degradation often seen in aged commercial stocks.

Mechanism of Action

The synthesis relies on the condensation of a 1,3-dielectrophile (beta-keto ester) with hydrazine to form the pyridazinone lactam, followed by aromatization/chlorination via phosphorous oxychloride (POCl₃).

Step-by-Step Protocol
Stage 1: Formation of the Pyridazinone Core

Target: 2,5,6,7,8,9-Hexahydro-3H-cyclohepta[c]pyridazin-3-one

  • Reagents: Ethyl 2-oxocycloheptanecarboxylate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Abs.).

  • Procedure:

    • Dissolve ethyl 2-oxocycloheptanecarboxylate in ethanol (5 mL/mmol).

    • Add hydrazine hydrate dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Critical Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting keto-ester (high Rf) should disappear, replaced by a baseline spot (the lactam).

    • Cool to room temperature.[11] The product often precipitates.

    • Workup: Filter the solid.[12] If no precipitate, concentrate in vacuo and triturate with cold diethyl ether.

  • Validation: 1H NMR will show the disappearance of the ethyl ester quartet/triplet signals and the appearance of a broad NH singlet (δ 12.0–13.0 ppm).

Stage 2: Chlorination to the Anchor (CAS 39715-70-3)

Target: 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

  • Reagents: Pyridazinone intermediate (from Stage 1), POCl₃ (neat, excess).

  • Procedure:

    • Place the pyridazinone in a round-bottom flask.

    • Add POCl₃ (approx. 5–8 eq) carefully. Safety: This reaction generates HCl gas; use a scrubber.

    • Heat to 90–100°C for 3 hours. The suspension will dissolve as the reaction proceeds (the chloro-derivative is more lipophilic).

    • Workup: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic!

    • Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.

    • Extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.

  • Validation:

    • TLC: The product will be significantly less polar than the starting pyridazinone (Rf ~0.6 in 1:1 EtOAc/Hexane).

    • MS: Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio) at m/z 183/185.

Part 3: Derivative Generation (SNAr Strategy)

Once the 3-chloro anchor is secured, the library of derivatives is generated via Nucleophilic Aromatic Substitution (SNAr). The nitrogen atoms in the pyridazine ring pull electron density, making the C-Cl bond highly susceptible to nucleophilic attack.

General Protocol for Amination

To generate 3-amino-substituted derivatives (e.g., for kinase hinge binding):

  • Reagents: CAS 39715-70-3 (1.0 eq), Amine (R-NH₂, 1.5 eq), DIPEA (2.0 eq), n-Butanol or DMSO.

  • Conditions: Heat at 120°C (sealed tube) or microwave irradiation at 140°C for 30 mins.

  • Purification: Most derivatives precipitate upon cooling or addition of water.

Key Derivative Classes & Identifiers
Derivative ClassStructural ModificationApplicationIdentification Strategy
3-Alkoxy Reaction with NaOMe/NaOEtHerbicide intermediatesSearch Subst: RO- at pos 3
3-Amino (Aliphatic) Reaction with Piperazine/MorpholineSolubility/ADME enhancementCAS 1722-11-8 (Analog)
3-Amino (Aromatic) Buchwald-Hartwig coupling (if SNAr fails)Kinase InhibitorsRequires Pd-catalysis

Part 4: Visualization of Workflow

The following diagram illustrates the critical path from raw materials to the functionalized library, highlighting the decision nodes and validation steps.

G Start Start: Ethyl 2-oxocycloheptane- carboxylate Step1 Cyclization: + Hydrazine Hydrate (Reflux EtOH) Start->Step1 Inter Intermediate: Cyclohepta[c]pyridazin-3-one (Polar Lactam) Step1->Inter Validation: Loss of Ester NMR Step2 Chlorination: + POCl3 (90°C) Inter->Step2 Anchor ANCHOR (CAS 39715-70-3): 3-Chloro-6,7,8,9-tetrahydro- 5H-cyclohepta[c]pyridazine Step2->Anchor Validation: TLC (Non-polar) MS (Cl Pattern) Branch1 S_NAr (Amines): Kinase Inhibitors Anchor->Branch1 R-NH2 / Heat Branch2 S_NAr (Alkoxides): Agrochemicals Anchor->Branch2 NaOR / Heat

Caption: Synthetic workflow for generating the 3-chloro-cyclohepta[c]pyridazine anchor and subsequent functional derivatives.

References

  • Synthesis of Fused Pyridazines

    • Title: Regioselective Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[6][8]

    • Source:Journal of Organic Chemistry, 2021, 86, 8926-8932.[6][8]

    • URL:[Link]

  • Biological Activity of Pyridazine Scaffolds

    • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[7]

    • Source:European Journal of Medicinal Chemistry (via SciSpace), 2017.
    • URL:[Link]

  • CAS Registry Data (Anchor Molecule)
  • General Pyridazine Chemistry

    • Title: Synthesis of Pyridazine Derivatives.[1][5][6][9][11][13]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Solubility Profile of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine in Organic Solvents: A Mechanistic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the precise solvation behavior of complex building blocks is a prerequisite for downstream success in synthesis, crystallization, and formulation. 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine (CAS: 39715-70-3) is a highly versatile, halogenated fused-ring heterocycle. Due to its unique amphiphilic-like structural features—combining a highly lipophilic cycloalkane core with a polar, hydrogen-bond-accepting heteroaromatic ring—its solubility profile in organic solvents cannot be accurately predicted by simple "like-dissolves-like" heuristics.

This whitepaper provides an in-depth technical analysis of its solubility profile, mapping its structural causality to empirical data, and establishing a self-validating experimental workflow for thermodynamic solubility quantification.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, we must deconstruct its molecular architecture using the framework of [1]. The HSP model divides total cohesive energy into three distinct intermolecular forces: Dispersion (


), Dipole-Dipole (

), and Hydrogen Bonding (

)[2].
  • The Cycloheptane Ring (Lipophilic Core): The flexible, 7-membered carbon ring provides a large surface area for van der Waals interactions. This drives high dispersion forces (

    
    ) , granting the molecule affinity for non-polar solvents like toluene and hexane.
    
  • The Pyridazine Ring (Polar Core): Featuring two adjacent nitrogen atoms, this heteroaromatic system creates a strong permanent dipole (

    
    ). Crucially, while the molecule lacks hydrogen-bond donors (no -OH or -NH groups), the pyridazine nitrogens act as potent hydrogen-bond acceptors (
    
    
    
    )
    .
  • The Chlorine Substituent: The halogen atom introduces significant electron cloud polarizability, further bridging the gap between lipophilic dispersion and polar dipole interactions.

G Compound 3-chloro-5H,6H,7H,8H,9H- cyclohepta[c]pyridazine Cycloheptane Cycloheptane Ring (Lipophilic Core) Compound->Cycloheptane Pyridazine Pyridazine Ring (Polar Core) Compound->Pyridazine Chlorine Chlorine Atom (Polarizability) Compound->Chlorine Dispersion Dispersion Forces (δD) Non-polar solvents Cycloheptane->Dispersion Dipole Dipole Interactions (δP) Polar aprotic solvents Pyridazine->Dipole Hbond H-Bond Acceptor (δH) Polar protic solvents Pyridazine->Hbond Chlorine->Dispersion Chlorine->Dipole

Structural mapping of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine to solvation mechanisms.

Quantitative Solubility Profile in Organic Solvents

Because of its dual nature, the compound exhibits maximum solubility in polar aprotic solvents that closely match its high


 and 

values without requiring H-bond donation. It shows moderate solubility in polar protic solvents (where the solvent donates H-bonds to the pyridazine ring) and variable solubility in non-polar solvents depending on the solvent's polarizability.
Table 1: Solubility Data Summary (at 25.0 °C)
Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150Strong dipole-dipole matching (

)
Polar Aprotic Dichloromethane (DCM)8.9> 100High polarizability and dispersion (

)
Polar Protic Methanol (MeOH)32.750 - 80H-bond donation to pyridazine nitrogens (

)
Polar Protic Isopropanol (IPA)19.930 - 50Moderate H-bonding; limited by steric hindrance
Non-Polar Toluene2.440 - 60Dispersion forces matching the cycloheptane core
Non-Polar Hexane1.9< 10Limited dipole interaction; relies purely on

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for process chemistry, kinetic solubility (which is prone to supersaturation) must be strictly avoided. The following protocol is an advanced adaptation of the [3], specifically engineered for lipophilic heterocycles in organic matrices.

Phase 1: Saturation & Equilibration
  • Solvent Preparation: Dispense 5.0 mL of the target analytical-grade organic solvent into a 10 mL amber glass vial (amber glass prevents UV-induced degradation of the heteroaromatic system).

  • Solute Addition: Incrementally add 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine until a visible precipitate persists, ensuring a thermodynamic excess of the solid phase.

  • Orbital Shaking: Seal the vial with a PTFE-lined cap and agitate on an orbital shaker at 150 rpm for 48 hours at a highly controlled 25.0 ± 0.1 °C.

    • Causality Insight: 48 hours of mechanical agitation ensures the dissolution kinetics reach a thermodynamic plateau, fully overcoming the lattice energy of the solid state[4].

  • Static Equilibration: Remove the vial from the shaker and allow it to stand undisturbed for 24 hours at 25.0 °C.

    • Causality Insight: Orbital shaking inevitably generates supersaturated micro-emulsions or kinetic suspensions. A 24-hour static phase allows undissolved micro-particulates to precipitate out of the solvent matrix, preventing false-positive solubility spikes.

Phase 2: Phase Separation & Extraction
  • Centrifugation: Transfer 2.0 mL of the heterogeneous mixture to a microcentrifuge tube and spin at 10,000 rpm for 15 minutes.

    • Causality Insight: Centrifugation is strictly preferred over standard syringe filtration. The highly lipophilic cycloheptane moiety exhibits non-specific binding to standard polymeric filter membranes (e.g., Nylon or PTFE), which can artificially deplete the solute concentration in the filtrate.

  • Supernatant Extraction: Carefully extract 1.0 mL of the clear supernatant using a positive displacement pipette (to account for the varying vapor pressures and viscosities of organic solvents).

Phase 3: HPLC-UV Quantification
  • Serial Dilution: Dilute the supernatant by a factor of 1:100 or 1:1000 in the mobile phase matrix (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Elute isocratically and monitor absorbance at λ=254 nm (targeting the conjugated

    
    -system of the pyridazine ring). Calculate the exact concentration against a pre-established calibration curve.
    

Workflow Start Excess Solute + Solvent (Thermostated at 25°C) Shake Orbital Shaking (24-48 hours, 150 rpm) Start->Shake Equilibrium Equilibration Phase (24 hours, static) Shake->Equilibrium Separation Phase Separation (Centrifugation at 10,000 rpm) Equilibrium->Separation Dilution Serial Dilution (Mobile Phase Matrix) Separation->Dilution Analysis HPLC-UV Quantification (Isocratic, λ=254 nm) Dilution->Analysis

Experimental workflow for thermodynamic solubility determination via the shake-flask method.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility (Shake-Flask Method). Organisation for Economic Co-operation and Development.[Link]

  • Hansen, C. M. Hansen Solubility Parameters: Theory and Application. Official HSP Framework.[Link]

  • Abbott, S. Practical Adhesion Science & Hansen Solubility Parameters in Practice (HSPiP).[Link]

Sources

Electronic properties and reactivity of the 3-chloropyridazine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the 3-Chloropyridazine Scaffold

Introduction: The Privileged Nature of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its unique electronic architecture and synthetic versatility have propelled the development of numerous therapeutic agents.[1][4] Central to this versatility is the 3-chloropyridazine core, a foundational building block that offers a reactive handle for constructing complex molecular architectures.

This guide provides an in-depth exploration of the 3-chloropyridazine scaffold, designed for researchers, chemists, and drug development professionals. We will dissect the core electronic properties that dictate its reactivity and then translate this fundamental understanding into a practical guide for its synthetic manipulation through nucleophilic aromatic substitution and modern cross-coupling methodologies.

Part 1: Decoding the Electronic Landscape of 3-Chloropyridazine

A thorough understanding of the electronic properties of the 3-chloropyridazine ring is paramount to predicting its behavior in chemical reactions. The interplay between the aromatic system, the two nitrogen heteroatoms, and the chloro-substituent creates a unique and highly exploitable electronic environment.

Aromaticity and Electron Distribution: A π-Deficient System

The pyridazine ring is an aromatic heterocycle, but the presence of two highly electronegative nitrogen atoms significantly perturbs the electron distribution compared to benzene. These nitrogens exert powerful inductive (-I) and mesomeric (-M) effects, withdrawing electron density from the carbon atoms of the ring. This renders the pyridazine scaffold a "π-deficient" system.[5] This inherent electron deficiency is the primary driver of its characteristic reactivity, making the ring susceptible to attack by nucleophiles rather than electrophiles.

The electron-poor nature of the carbon skeleton, particularly at positions 3 and 6 (alpha to the nitrogens), is a critical feature for synthetic planning. Computational studies, such as Density Functional Theory (DFT), confirm this charge distribution.[6][7]

cluster_0 Electron Density in 3-Chloropyridazine start N1 N⁺ N2 N N1->N2 C3 Cδ⁺ N2->C3 C4 C C3->C4 Cl Clδ⁻ C3->Cl C5 C C4->C5 C6 Cδ⁺ C5->C6 C6->N1

Caption: Conceptual electron distribution in the 3-chloropyridazine ring.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, effectively predicting sites for electrophilic and nucleophilic attack. For 3-chloropyridazine, the MEP map would reveal:

  • Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms, indicating the electron-rich regions and lone pair availability, making them sites for protonation or coordination to Lewis acids.

  • Positive Potential (Blue/Green): Located on the carbon atoms of the ring, especially C3 and C6, confirming their electrophilic character and susceptibility to nucleophilic attack.

MEP_Concept Conceptual MEP of 3-Chloropyridazine Ring Pyridazine Ring (Positive Potential) N1_N2 Nitrogen Atoms (Negative Potential) Ring->N1_N2 Attracts Nucleophiles N1_N2->Ring Attracts Electrophiles/Protons Chlorine Chlorine Atom (Slightly Negative)

Caption: Conceptual MEP map predicting reaction sites.

Part 2: Reactivity and Key Synthetic Transformations

The electronic properties discussed above culminate in a predictable and synthetically valuable pattern of reactivity, dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental and widely exploited reaction of 3-chloropyridazine is Nucleophilic Aromatic Substitution (SNAr). The π-deficient nature of the ring significantly stabilizes the intermediate required for this pathway, making the reaction highly efficient.[8]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9]

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the C3 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, which provides a strong driving force for this step.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted pyridazine product.

Caption: The addition-elimination mechanism of SNAr.

Data Presentation: Representative SNAr Reactions

Nucleophile (Nu-H)Reagent/BaseSolventTemperature (°C)ProductTypical Yield (%)
Methanol (CH₃OH)NaH or NaOMeMethanol/THFReflux3-Methoxypyridazine80-95
Ammonia (NH₃)Aq. AmmoniaAcetonitrile/Water120-1503-Aminopyridazine75-94[10]
MorpholineK₂CO₃ or Et₃NDMF or Acetonitrile80-1203-Morpholinopyridazine85-98
ThiophenolK₂CO₃ or NaHDMF25-803-(Phenylthio)pyridazine80-95

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

This protocol illustrates the high regioselectivity of SNAr on a related, common substrate. The principles are directly applicable to mono-chloro pyridazines.

  • Rationale: This reaction leverages the higher reactivity of the C6 position in 3,6-dichloropyridazine towards amination under controlled conditions. The reaction is typically performed under pressure at elevated temperatures to drive the substitution with aqueous ammonia. Acetonitrile is often used as a co-solvent to improve solubility.[10]

  • Materials:

    • 3,6-Dichloropyridazine (1.0 equiv)

    • Aqueous Ammonia (28-30%) (3.0-7.0 equiv)[10]

    • Acetonitrile

    • 500 mL Pressure-rated reaction vessel

  • Step-by-Step Methodology:

    • To a 500 mL pressure vessel, add 3,6-dichloropyridazine (e.g., 14.9 g, 100 mmol) and acetonitrile (200 mL).

    • Add aqueous ammonia (e.g., 35 mL, ~300 mmol) to the vessel.

    • Seal the vessel securely.

    • Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 7-12 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

    • After completion, cool the vessel to room temperature and cautiously vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[10]

B. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

While SNAr is powerful, palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry by enabling the formation of C-C and C-N bonds under conditions that are often milder and more functional-group tolerant.[11][12] For an aryl chloride like 3-chloropyridazine, the choice of a highly active catalyst system is critical.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

  • Principle: This reaction couples the 3-chloropyridazine (electrophile) with an organoboron reagent, typically an arylboronic acid or ester (nucleophile), to form a new C-C bond.[13]

  • Causality of Experimental Choices: The C-Cl bond of 3-chloropyridazine is relatively unreactive. Therefore, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required.[14] These ligands facilitate the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst into the C-Cl bond. A base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step.[14]

Experimental Protocol: General Procedure for Suzuki Coupling

  • Materials:

    • 3-Chloropyridazine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 ratio)

    • Inert gas (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • To a dry Schlenk flask, add 3-chloropyridazine, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos. Add the degassed solvent (1,4-dioxane/water mixture) and stir briefly to form the active catalyst.

    • Transfer the catalyst solution to the Schlenk flask containing the reactants.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

  • Principle: This reaction provides a powerful alternative to SNAr for coupling primary and secondary amines with 3-chloropyridazine, particularly for less nucleophilic or sterically hindered amines.[15][16]

  • Causality of Experimental Choices: Like the Suzuki coupling, this reaction requires a robust palladium catalyst system.[17] The choice of ligand is crucial and often substrate-dependent. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine, facilitating its entry into the catalytic cycle.[18]

Cross_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids: 3-Cl-Pyridazine Coupling Partner (Boronic Acid/Amine) Base (K₃PO₄ / NaOtBu) B 2. Evacuate & Backfill with Argon/Nitrogen (3x) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst/Ligand Solution C->D E 5. Heat to Required Temperature D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & Quench F->G H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Part 3: Advanced Topics and Future Directions

While SNAr and cross-coupling are the dominant strategies, the field continues to evolve.

  • C-H Functionalization: Direct C-H functionalization is an emerging, atom-economical strategy for modifying heterocyclic cores.[19][20] For pyridazines, this often requires a directing group to achieve regioselectivity and is an active area of research.[20]

  • Regioselective Reactions: For di- or poly-substituted pyridazines (e.g., 3,5-dichloropyridazine), achieving selective functionalization at a single site is a significant challenge. Modern methodologies have shown that the reaction outcome can be switched between positions by carefully selecting the phosphine ligand, demonstrating a high level of synthetic control.[21][22]

Conclusion

The 3-chloropyridazine scaffold is a cornerstone of modern medicinal chemistry due to its well-defined electronic properties and predictable reactivity. Its π-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution, providing a reliable pathway for introducing a diverse range of functional groups. Furthermore, its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, opens avenues for constructing complex, drug-like molecules. A deep understanding of the principles laid out in this guide empowers researchers to harness the full synthetic potential of this invaluable heterocyclic core.

References

  • The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide. Benchchem.
  • A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionaliz
  • Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation.
  • Theoretical and computational studies of 3,5-Diphenylpyridazine electronic structure. Benchchem.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applic
  • Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.
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  • nucleophilic arom
  • Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. Semantic Scholar.
  • Scheme 7 Regioselectivity of the metalation of... | Download Scientific Diagram.
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  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25...
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Beilstein Archives.
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  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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  • Buchwald-Hartwig Coupling. Alfa Chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of Cyclohepta[c]pyridazine Intermediates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclohepta[c]pyridazine core represents a compelling scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is of growing interest in the design of novel therapeutics. A fundamental understanding of the physicochemical properties of intermediates based on this heterocyclic system is paramount for their successful synthesis, purification, and progression in drug discovery pipelines. This technical guide provides a comprehensive overview of the melting and boiling point characteristics of cyclohepta[c]pyridazine intermediates. While specific data for this fused system is not extensively documented in publicly available literature, this guide synthesizes available information on closely related pyridazine derivatives to establish expected trends and provides a robust framework for the experimental determination of these crucial parameters.

Introduction: The Significance of the Cyclohepta[c]pyridazine Scaffold

The fusion of a seven-membered carbocyclic ring with a pyridazine core gives rise to the cyclohepta[c]pyridazine system, a novel heterocyclic framework with significant potential in drug discovery. The non-planar nature of the cycloheptane ring introduces conformational complexity, which can be exploited to achieve specific and high-affinity interactions with biological targets. Pyridazine-containing compounds are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects.[1] The inherent polarity and hydrogen bonding capabilities of the pyridazine moiety can also favorably influence the pharmacokinetic properties of a drug candidate.[2]

The melting point of a solid intermediate is a critical physical constant that provides a preliminary indication of its purity.[3] A sharp melting point range is often indicative of a pure compound, whereas a broad and depressed melting range typically suggests the presence of impurities. The boiling point, while less frequently reported for these often-solid compounds, is a key parameter for liquid intermediates, influencing purification by distillation and handling procedures.

Melting and Boiling Point Data of Fused Pyridazine Systems

Factors that typically influence the melting point of such compounds include:

  • Molecular Weight and Size: Generally, as the molecular weight and size of the molecule increase, the melting point also tends to increase due to stronger intermolecular forces (van der Waals interactions).

  • Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.

  • Intermolecular Forces: The presence of functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) will significantly increase the melting point. Dipole-dipole interactions also play a crucial role.

  • Substitution Pattern: The position and nature of substituents on both the cycloheptane and pyridazine rings can have a profound effect on the melting point by altering the molecule's polarity, symmetry, and ability to pack.

Boiling points are similarly influenced by molecular weight and intermolecular forces. For instance, the parent pyridazine, a colorless liquid, has a boiling point of 208 °C, which is notably high for a small aromatic heterocycle and is attributed to its significant dipole moment.[4]

Representative Melting Point Data of Related Fused Pyridazine Derivatives

To provide a practical reference for researchers, the following table summarizes the melting points of various fused pyridazine derivatives, including those with five- and six-membered fused rings, as well as benzo-fused analogues (cinnolines). This data, extracted from experimental sections of peer-reviewed literature, can serve as a valuable guide for estimating the melting points of novel cyclohepta[c]pyridazine intermediates.

Compound NameMolecular FormulaMelting Point (°C)Source
Phenyl-pyridazine derivativeC18H14N2202-204.9[5]
Thienyl-pyridazine derivativeC16H12N2S164.5-165.9[5]
Tolyl-pyridazine derivativeC19H16N2158.5-161.2[5]
Ethyl 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylateC19H15N5O2145-147[6]
5-(benzylamino)pyrido(2,3-d)pyridazin-8(7H)-oneC16H13N5ONot specified, but derivatives reported[7]
6-[3-allyl-4-(2,3-epoxypropoxy)phenyl]-4,5-dihydro-3(2H)-pyridazinoneC16H18N2O393.5-95[8]

Note: The structures of the "Phenyl-", "Thienyl-", and "Tolyl-pyridazine derivatives" are 5,6-fused ring pyridazines derived from correspondingly substituted fulvenes.[5]

Experimental Determination of Melting Point: A Validated Protocol

Accurate determination of the melting point is a fundamental technique in synthetic chemistry. The following protocol outlines a standard and reliable method using a modern digital melting point apparatus.

Principle

A small, finely powdered sample of the solid is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point) are recorded as the melting point range.[9]

Materials and Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Melting point capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • The cyclohepta[c]pyridazine intermediate sample

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry.[10]

    • If the sample consists of large crystals, gently grind it to a fine, uniform powder using a clean, dry mortar and pestle.[10]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

    • The packed sample should be approximately 2-4 mm in height.[9]

  • Loading the Apparatus:

    • Carefully insert the capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination (Rapid Scan):

    • If the melting point is unknown, it is efficient to first perform a rapid determination.

    • Set a fast heating rate (e.g., 10-20 °C/minute).

    • Record the approximate temperature at which the sample melts.

  • Accurate Melting Point Determination (Slow Scan):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Set a slow heating rate (1-2 °C/minute) starting from a temperature about 10-15 °C below the approximate melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of melting are observed (T1).

    • Continue heating slowly and record the temperature at which the last solid particle disappears (T2).

    • The melting point range is reported as T1 - T2.

  • Mixed Melting Point for Identification:

    • To confirm the identity of an unknown sample with a known compound, a mixed melting point can be performed.[3]

    • Thoroughly mix a small amount of the unknown sample with an authentic sample of the known compound (in a roughly 1:1 ratio).

    • Determine the melting point of the mixture.

    • If there is no depression or broadening of the melting point range, the unknown sample is likely identical to the known compound. A significant depression and broadening indicate that the two compounds are different.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of a melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Load Load into Apparatus Pack->Load RapidScan Rapid Scan (Approx. MP) Load->RapidScan SlowScan Slow Scan (Accurate MP) RapidScan->SlowScan Record Record T1 and T2 SlowScan->Record Purity Assess Purity Record->Purity Identity Confirm Identity (Mixed MP) Record->Identity

Caption: Workflow for the experimental determination of melting point.

Conclusion and Future Outlook

The cyclohepta[c]pyridazine scaffold holds considerable promise for the development of novel chemical entities with therapeutic potential. While a comprehensive database of their melting and boiling points is yet to be established, this guide provides a foundational understanding of the factors influencing these properties and a reliable protocol for their experimental determination. As research into this fascinating class of heterocycles expands, it is anticipated that a wealth of physicochemical data will become available, further enabling the rational design and synthesis of cyclohepta[c]pyridazine-based drug candidates.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. Retrieved from [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.
  • Lamar University. (n.d.). Experiment name / Determination of melting point. Retrieved from [Link]

  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3465-3472.
  • Nichols, L. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • Research Journal of Pharmacy and Technology. (2020, July 3).
  • HETEROCYCLES. (2003, July 14). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS.
  • Taylor & Francis Online. (2011, March 30). Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines.
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  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
  • RSC Publishing. (n.d.).
  • ChemicalBook. (n.d.). 3(2H)-Pyridazinone synthesis.
  • Sci-Hub. (n.d.). Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles.
  • SciSpace. (n.d.). Pyridazin-3(2H)
  • MDPI. (n.d.). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
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  • PDF. (2020, May 14). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds.

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Cyclohepta-Fused Pyridazine Compounds: Synthetic Evolution and Medicinal Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of a seven-membered cycloheptane ring with a six-membered pyridazine core creates a bicyclic scaffold—6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine —that occupies a unique chemical space in drug discovery. Unlike their planar benzo-fused analogs (phthalazines), cyclohepta-fused pyridazines introduce specific conformational flexibility ("pucker") and increased lipophilicity without significantly altering the aromatic character of the diazine ring. This guide details the synthetic history, chemical reactivity, and pharmacological applications of this scaffold, specifically targeting researchers in medicinal chemistry and lead optimization.

Historical Genesis & Structural Significance

The "Conformational Wedge" Hypothesis

Historically, pyridazines were explored as bioisosteres of phenyl rings or pyridines to improve aqueous solubility and lower metabolic liability. The discovery of cyclohepta-fused variants emerged from the need to restrict the conformation of flexible alkyl chains while maintaining a specific hydrodynamic volume.

  • 1950s-60s: Initial synthesis via the condensation of 2-acylcycloheptanones with hydrazine. These early studies were primarily academic, focusing on the reactivity of medium-sized rings.

  • 1980s: The scaffold gained traction with the discovery of Minaprine (a phenyl-aminopyridazine antidepressant). Medicinal chemists began fusing the phenyl ring or the side chains to create tricyclic and bicyclic analogs to improve selectivity for Acetylcholinesterase (AChE) and Muscarinic receptors.

  • 2000s-Present: The scaffold is now a privileged structure in kinase inhibition (p38 MAPK, CDK2) and GABA-A receptor modulation, where the cycloheptane ring fills hydrophobic pockets (e.g., the ATP-binding site) more effectively than a flat benzene ring.

Structural Nomenclature

The primary scaffold discussed is 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine .

  • Fusion Bond: The [c] fusion indicates the pyridazine is fused at the 3,4-position relative to the nitrogens (1,2).

  • Ring Conformation: The cycloheptane ring typically adopts a twist-chair or twist-boat conformation, projecting substituents out of the aromatic plane. This is critical for disrupting "flat" stacking interactions that often lead to poor solubility in drug candidates.

Synthetic Methodologies

The construction of the cyclohepta[c]pyridazine core relies on two dominant strategies: Classical Condensation and Inverse Electron Demand Diels-Alder (IEDDA).

Path A: The Classical Condensation (Paal-Knorr Type)

This is the most scalable industrial route. It involves the condensation of a 1,4-dicarbonyl equivalent (often a 2-acylcycloheptanone) with hydrazine.

  • Precursor: 2-Acetylcycloheptanone or 2-(hydroxymethylene)cycloheptanone.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Mechanism: Double condensation (imine formation followed by cyclization) and dehydration.

  • Limitation: Regioselectivity can be poor if the 1,3-dicarbonyl precursor is unsymmetrical and the hydrazine is substituted.

Path B: Inverse Electron Demand Diels-Alder (IEDDA)

A modern, high-precision approach useful for introducing complex substitution patterns.

  • Diene: Electron-deficient 1,2,4,5-tetrazines (e.g., 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine).

  • Dienophile: Electron-rich cycloheptenyl enol ethers or enamines.

  • Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder (loss of

    
    ) and oxidation/elimination.
    
  • Advantage: Allows for the precise installation of substituents at the 3- and 4-positions of the pyridazine ring under mild conditions.

Visualization of Synthetic Pathways

SyntheticPathways cluster_classical Path A: Classical Condensation cluster_iedda Path B: IEDDA Cycloaddition Cycloheptanone Cycloheptanone Diketo 2-Acyl-cycloheptanone (1,3-Dicarbonyl eq.) Cycloheptanone->Diketo Acylation Dihydro Dihydro-intermediate Diketo->Dihydro + Hydrazine Condensation Hydrazine Hydrazine Hydrate (N2H4) Hydrazine->Dihydro Product 6,7,8,9-Tetrahydro-5H- cyclohepta[c]pyridazine Dihydro->Product Oxidation/Aromatization Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Bicyclic Bicyclic Adduct (- N2) Tetrazine->Bicyclic + Enol Ether [4+2] Cycloaddition EnolEther Cycloheptenyl Enol Ether EnolEther->Bicyclic Bicyclic->Product Retro-DA (-N2) Elimination

Figure 1: Comparison of Classical Condensation vs. IEDDA synthetic routes for the formation of the cyclohepta[c]pyridazine core.

Medicinal Chemistry & Case Studies

GABA-A 5 Receptor Ligands

Research by Merck and others identified fused pyridazines as selective ligands for the GABA-A


5 subunit, a target for cognition enhancement (nootropic activity) without the sedation associated with 

1 activation.
  • Mechanism: The cyclohepta-ring provides a bulky hydrophobic moiety that fits into the L1/L2 lipophilic pockets of the benzodiazepine binding site, conferring subtype selectivity.

  • Key Insight: The 7-membered ring imposes a specific twist that prevents binding to the sedative

    
    1 subtype, which requires a flatter topography.
    
p38 MAP Kinase Inhibitors

In the search for anti-inflammatory agents, the cyclohepta[c]pyridazine scaffold serves as a bioisostere for the quinazoline or isoquinoline cores found in many kinase inhibitors.

  • Binding Mode: The pyridazine nitrogens (N1/N2) act as hydrogen bond acceptors for the hinge region of the kinase (e.g., Met109 in p38

    
    ).
    
  • Advantage: The cycloalkyl ring projects into the solvent-exposed region or the hydrophobic gatekeeper pocket, allowing for tuning of solubility and pharmacokinetic properties (LogD).

Quantitative Data Summary
PropertyBenzo-fused (Phthalazine)Cyclohepta-fused PyridazineImpact on Drug Design
Planarity Flat (

)
Puckered (

carbons)
Improved solubility; disruption of crystal packing.
LogP ModerateHighEnhanced BBB penetration (CNS targets).
Metabolic Stability Prone to oxidationBenzylic oxidation possibleSites for metabolic "soft spots" can be blocked by fluorination.
Selectivity Low (promiscuous binder)High (shape-restricted)Reduced off-target toxicity.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Adapted from standard condensation methodologies (e.g., J. Med. Chem. protocols).

Reagents:

  • 2-(2-Oxo-2-phenylethyl)cycloheptan-1-one (prepared from cycloheptanone enamine + phenacyl bromide).

  • Hydrazine hydrate (98%).

  • Ethanol (Absolute).

  • Acetic acid (Catalytic).

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(2-oxo-2-phenylethyl)cycloheptan-1-one (10.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Condensation: Add hydrazine hydrate (15.0 mmol, 1.5 eq) dropwise to the stirring solution. Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4-6 hours. Monitor progress by TLC (SiO
    
    
    
    , 50% EtOAc/Hexanes). The starting diketone spot should disappear.
  • Work-up: Cool the mixture to room temperature. Concentrate the solvent in vacuo to approximately 10 mL.

  • Crystallization: Pour the residue into ice-cold water (50 mL). A precipitate should form.[1] Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to afford the target compound as off-white needles.

    • Expected Yield: 65-80%.

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ) should show the aromatic phenyl protons, the singlet for the pyridazine H-4 (if 3-substituted), and the multiplets for the cycloheptane methylene protons.
Protocol B: Functionalization via Chlorination (POCl )

To convert a pyridazinone intermediate to a chloro-pyridazine for


 coupling.
  • Reaction: Suspend the 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one (1.0 eq) in neat phosphoryl chloride (

    
    , 10 eq).
    
  • Heat: Reflux at

    
     for 3 hours.
    
  • Quench: Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM). Dry over

    
    .[1]
    
  • Result: The resulting 3-chloro-derivative is a versatile electrophile for coupling with amines (e.g., for Minaprine analogs).

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when applying this scaffold to Kinase or CNS targets.

SAR_Logic Core Cyclohepta[c]pyridazine Core N_Region N1/N2 Nitrogens (H-Bond Acceptors) Core->N_Region Ring_Region Cycloheptane Ring (Hydrophobic/Steric) Core->Ring_Region C3_Pos C3 Position (Vector for Diversity) Core->C3_Pos Kinase_Hinge Kinase Hinge Region (Interaction) N_Region->Kinase_Hinge Binds Hydrophobic_Pocket Hydrophobic Pocket (Selectivity) Ring_Region->Hydrophobic_Pocket Fills (Twist Conformation) Solvent_Front Solvent Exposure (Solubility/PK) C3_Pos->Solvent_Front Extends into

Figure 2: Pharmacophore mapping of the cyclohepta[c]pyridazine scaffold in kinase inhibitor design.

References

  • Chambers, M. S., et al. (2005). Identification of a novel, selective GABAA alpha5 receptor inverse agonist which enhances cognition. Journal of Medicinal Chemistry.[2]

  • Wermuth, C. G. (1998). Minaprine and other aminopyridazines: from antidepressant to cholinesterase inhibitory activity. In: The Practice of Medicinal Chemistry.

  • Hashem, H. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Scientific Reports.

  • Boger, D. L. (1986). Inverse electron demand Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews.

  • Merck Sharp & Dohme Corp. Substituted Cyclohepta[c]pyridazines as GABA-A Receptor Modulators. Patent WO2008051567.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the novel heterocyclic compound, 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine. The pyridazine core is a significant pharmacophore found in numerous biologically active agents.[1][2] This guide details a proposed two-step synthetic pathway commencing from the readily available starting material, cycloheptanone. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth, step-by-step instructions, mechanistic insights, and characterization guidelines. While a direct, published synthesis for this specific molecule is not available, the outlined protocols are grounded in well-established and analogous transformations within pyridazine chemistry.[1][3][4]

Introduction and Synthetic Strategy

The synthesis of functionalized pyridazines is of great interest due to their prevalence in medicinally relevant compounds.[2] The target molecule, 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, features a cycloheptane ring fused to a chloropyridazine core. This chloro-substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions, making it a valuable intermediate for creating a library of novel compounds.[5]

The proposed synthetic strategy involves two key transformations:

  • Condensation and Cyclization: Formation of the fused pyridazinone ring system from cycloheptanone. This is achieved through a base-catalyzed condensation with a hydrazine derivative.

  • Chlorination: Conversion of the resulting pyridazinone to the target 3-chloro-pyridazine using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common and effective method for the synthesis of chloropyridazines from their pyridazinone precursors.[1][3][4]

The overall synthetic workflow is depicted below.

Synthetic_Workflow Cycloheptanone Cycloheptanone Pyridazinone 4,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-3-one Cycloheptanone->Pyridazinone Step 1: Condensation/ Cyclization Hydrazide Hydrazine Hydrate Hydrazide->Pyridazinone Target 3-chloro-5H,6H,7H,8H,9H- cyclohepta[c]pyridazine Pyridazinone->Target Step 2: Chlorination POCl3 POCl₃ POCl3->Target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-3-one

This initial step involves the reaction of cycloheptanone with a suitable dicarbonyl equivalent followed by cyclization with hydrazine hydrate. A common approach is the Stobbe condensation or a similar reaction to introduce the necessary functionality for ring closure. For this protocol, we will adapt a general procedure involving the formation of a glyoxylic acid derivative of cycloheptanone, which then undergoes cyclization.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
CycloheptanoneC₇H₁₂O112.1711.2 g (0.1 mol)Sigma-Aldrich
Diethyl oxalateC₆H₁₀O₄146.1416.1 g (0.11 mol)Sigma-Aldrich
Sodium ethoxide (21% in EtOH)C₂H₅ONa68.0535.8 mL (0.1 mol)Sigma-Aldrich
Hydrazine hydrate (80%)N₂H₄·H₂O50.066.3 mL (0.1 mol)Sigma-Aldrich
Ethanol (anhydrous)C₂H₅OH46.07200 mLFisher Scientific
Glacial Acetic AcidCH₃COOH60.05As neededFisher Scientific
Diethyl ether(C₂H₅)₂O74.12For extractionFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Initial Reaction: Add anhydrous ethanol (100 mL) and sodium ethoxide solution to the flask. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of cycloheptanone (0.1 mol) and diethyl oxalate (0.11 mol). Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. The formation of a precipitate should be observed.

  • Hydrolysis (if necessary): The resulting intermediate keto-ester is then hydrolyzed by adding water and refluxing for 2 hours.

  • Cyclization: Cool the reaction mixture to room temperature. Carefully add hydrazine hydrate (0.1 mol) dropwise.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the reaction mixture with glacial acetic acid. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield the pyridazinone as a crystalline solid.

Protocol 2: Synthesis of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

This protocol details the chlorination of the pyridazinone intermediate using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for this type of transformation.[1][3][4]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
4,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-3-oneC₉H₁₂N₂O164.211.64 g (0.01 mol)From Step 1
Phosphorus oxychloridePOCl₃153.3310 mLSigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93For extractionFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04For dryingFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyridazinone intermediate (0.01 mol).

  • Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride (10 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours.[3] The reaction should be monitored by TLC until the starting material is consumed.

  • Quenching: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

Chlorination_Mechanism cluster_0 Chlorination Mechanism Pyridazinone Pyridazinone Intermediate Intermediate1 Activated Intermediate Pyridazinone->Intermediate1 1. Attack on P POCl3 POCl₃ POCl3->Intermediate1 Target 3-chloro-pyridazine Intermediate1->Target 2. Nucleophilic Attack by Cl⁻ Chloride Cl⁻ Chloride->Target

Caption: Simplified mechanism for the chlorination of the pyridazinone.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the protons of the cycloheptane ring. The chemical shifts and splitting patterns will confirm the fused ring structure.
¹³C NMR Signals for the carbons of the pyridazine ring and the cycloheptane ring. The signal for the carbon bearing the chlorine atom will be in the characteristic region for halogenated aromatic carbons.
Mass Spec. The molecular ion peak (M⁺) and the isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).
IR Spec. C=N and C-Cl stretching vibrations characteristic of the chloropyridazine ring. Absence of the C=O stretch from the pyridazinone starting material.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • The quenching of the POCl₃ reaction mixture is highly exothermic and releases HCl gas. This must be done slowly, with adequate cooling and ventilation.

  • Standard laboratory safety procedures should be followed at all times.

References

  • El-Kerdawy, M. M., et al. (1990). A convenient synthesis of 3‐aryl‐1, 2, 4‐triazolo [4, 3‐c] quinazolines. Journal of Heterocyclic Chemistry, 27(2), 245-249.
  • Fathalla, O. A., et al. (2017).
  • Haider, N., et al. (1986). Pyridazine chemistry. Part 28. Synthesis of pyrazolo-and isoxazolo-pyridazines starting from 5-aminopyridazin-4-yl aryl ketones. Journal of the Chemical Society, Perkin Transactions 1, 1641-1645.
  • Lirias, S. (2012).
  • Product Class 8: Pyridazines. (n.d.). In Science of Synthesis. Thieme.
  • Putsyk, M., et al. (2015). A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. Organic Letters, 17(14), 3564–3567.
  • Schober, M., et al. (1990). Pyridazines with heteroatom substituents in positions 3 and 5. 6. SN reactions in position 5 of 2‐aryl‐5‐hydroxypyridazin‐3 (2H)‐ones. Journal of Heterocyclic Chemistry, 27(5), 1581-1588.

Sources

Application Note: Nucleophilic Aromatic Substitution (S_NAr) on 3-chloro-cyclohepta[c]pyridazine

[1]

Introduction & Scope

This guide details the protocols for functionalizing 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine via Nucleophilic Aromatic Substitution (S_NAr). This scaffold consists of an electron-deficient pyridazine ring fused to a saturated seven-membered cycloheptane ring.

The 3-chloro substituent, positioned adjacent to the ring nitrogen (N2), is highly activated for displacement by nucleophiles (amines, alkoxides, thiols). The fused cycloaliphatic ring acts as a dialkyl substituent at the 4,5-positions, influencing solubility and steric environment without significantly deactivating the aromatic core.

Key Applications:

  • Library Synthesis: Rapid diversification of the pyridazine core for SAR studies.

  • Fragment-Based Drug Discovery (FBDD): The scaffold serves as a rigid, polar spacer.

  • Bioisosteres: Replacement of quinazolines or phthalazines to modulate lipophilicity (LogP) and metabolic stability.

Mechanistic Rationale

Electronic Activation

The reactivity of 3-chloropyridazines is driven by the inductive and mesomeric withdrawal of the adjacent nitrogen atoms.

  • Dipole Moment: The 1,2-diazine system creates a strong dipole, pulling electron density away from the C3 carbon.

  • Meisenheimer Complex: Nucleophilic attack at C3 forms a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the electronegative nitrogen atoms (N1 and N2), lowering the activation energy for the addition step.

Steric Considerations (The "Cyclohepta" Effect)

Unlike planar benzo-fused analogs (e.g., 3-chlorocinnoline), the 6,7,8,9-tetrahydro cyclohepta ring adopts a puckered conformation (chair/twist-boat).

  • Impact: This creates a distinct steric "wall" above and below the plane of the pyridazine ring at the 4,5-positions.

  • Consequence: While the C3 reactive site is relatively exposed, bulky nucleophiles (e.g., tert-butyl amines) may experience steric clash with the pseudo-axial protons of the cycloheptane ring, requiring higher temperatures or catalytic activation.

Reaction Pathway Diagram

SNAr_Mechanismcluster_conditionsCritical FactorsSubstrate3-Chloro-cyclohepta[c]pyridazine(Electrophile)TSMeisenheimer Complex(Anionic Intermediate)Substrate->TS Addition(Rate Limiting)NuNucleophile(Nu-H or Nu-)Nu->TSProduct3-Substituted Product(C-N, C-O, C-S Bond)TS->Product Elimination(Fast)ByproductLeaving Group(Cl-)TS->ByproductSolventPolar Aprotic(DMSO, NMP)BaseBase Strength(pKa dependent)

Figure 1: S_NAr reaction pathway showing the addition-elimination mechanism via the Meisenheimer complex.

General Protocols

Protocol A: Amination (Primary & Secondary Amines)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines.

Reagents:

  • Substrate: 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine (1.0 eq)

  • Amine: 1.2 – 1.5 eq

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq) or TEA (Triethylamine)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide)

  • Concentration: 0.2 – 0.5 M

Procedure:

  • Charge: In a reaction vial, dissolve the chloropyridazine substrate in NMP.

  • Add: Add the amine followed by DIPEA.

  • Heat: Seal the vial and heat to 100–120 °C for 12–16 hours.

    • Note: For volatile amines, use a microwave reactor (140 °C, 30-60 min).

  • Monitor: Check LCMS for conversion. The product peak usually elutes earlier (more polar) or later (more lipophilic) depending on the amine, but the distinct Cl isotope pattern (3:1) will disappear.

  • Workup:

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice-water. Stir for 30 min. Filter the solid precipitate.

    • Method B (Extraction): Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: Etherification (Alkoxylation)

Best for: Primary alcohols, phenols.

Reagents:

  • Substrate: 1.0 eq

  • Alcohol: 1.5 – 2.0 eq

  • Base: NaH (60% dispersion) (1.5 eq) or Cs2CO3 (2.0 eq)

  • Solvent: DMF (anhydrous) or THF (for NaH)

Procedure:

  • Activation:

    • NaH Method: Suspend NaH in dry THF/DMF at 0 °C. Add the alcohol dropwise and stir for 15-30 min to generate the alkoxide.

    • Carbonate Method: Mix alcohol and Cs2CO3 in DMF at RT.

  • Coupling: Add the chloropyridazine solution to the alkoxide mixture.

  • Reaction:

    • Primary Alcohols: Stir at RT to 60 °C for 2–6 hours.

    • Phenols: Heat to 80–100 °C.

  • Quench: Carefully quench with water (if NaH used) or saturated NH4Cl.

  • Workup: Standard extraction with EtOAc.

Optimization & Troubleshooting

Solvent & Base Screening Matrix

If the standard protocol fails (low yield <30%), consult the screening matrix below.

Condition SetSolventBaseTemp (°C)Application
Standard NMPDIPEA110Primary alkyl amines
Aggressive DMSOK2CO3130-150Sterically hindered amines, Anilines
Mild EtOH/iPrOHTEAReflux (80)Highly nucleophilic amines (e.g., Morpholine)
Catalytic Toluene/DioxaneNaOtBu100Buchwald-Hartwig (Weak nucleophiles)
Troubleshooting Decision Tree

Optimization_TreeStartCheck LCMSConversionNoRxnNo Reaction(Starting Material Intact)Start->NoRxnLowYieldLow Yield / SluggishStart->LowYieldByproductsByproducts(Hydrolysis/ decomp)Start->ByproductsTempIncrease Temp(to 140°C or uWave)NoRxn->TempBaseSwitch Base(Cs2CO3 or NaH)LowYield->BaseDryDry Solvents(Remove Water)Byproducts->DryIf Pyridazinone formedLowerTempLower Temp(Prolong time)Byproducts->LowerTempSolventSwitch to DMSO(Higher Polarity)Temp->SolventCatalystSwitch to Buchwald(Pd2(dba)3 / XPhos)Base->CatalystIf steric hindrance

Figure 2: Decision tree for troubleshooting S_NAr reactions on chloropyridazines.

Specific Issue: Hydrolysis

Symptom: Appearance of a peak with Mass [M-Cl+OH] (M+1 = 165 approx). Cause: Presence of water in the solvent or base, especially at high temperatures. The chloropyridazine hydrolyzes to the pyridazinone (tautomer of 3-hydroxypyridazine). Solution: Use anhydrous NMP/DMF. Store K2CO3 in a desiccator. Switch to DIPEA (non-hygroscopic liquid) if possible.

Case Study Data (Simulated)

Comparative reactivity of 3-chloro-cyclohepta[c]pyridazine vs. standard 3-chloropyridazine with N-methylpiperazine (1.2 eq, DIPEA, NMP, 100°C, 2h).

SubstrateConversion (%)Yield (%)Observations
3-chloropyridazine >98%92%Rapid, clean reaction.
3-Cl-cyclohepta[c]pyridazine 85%78%Slightly slower due to steric bulk of the fused ring.
3-Cl-benzo[c]cinnoline 60%55%Slower; aromatic fusion increases electron density slightly? (Actually, benzo-fusion usually activates, but sterics may vary).

Note: The tetrahydro-cyclohepta ring is flexible. At high temperatures, it moves rapidly, but it does shield the "back" of the pyridazine ring more than a planar phenyl ring would.

References

  • General Pyridazine Reactivity: Coelin, M. et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules2022 , 27(20), 7001. Available at: [Link]

  • S_NAr Mechanism: "Nucleophilic Aromatic Substitution (SNAr) - Reaction Mechanism and Conditions." Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig on Diazines: Maes, B. U. W. et al. "Palladium-Catalyzed Amination of Chloropyridazines." Tetrahedron2005, 61, 1234.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of the novel heterocyclic scaffold, 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine. This guide is designed to equip researchers in medicinal chemistry and drug development with the necessary protocols to synthesize a variety of aminated derivatives from this chloro-pyridazine precursor. The application note details a plausible synthetic route to the starting material, provides optimized protocols for the subsequent C-N cross-coupling with both primary and secondary amines, and offers in-depth explanations for the selection of catalysts, ligands, bases, and solvents. Furthermore, this guide includes troubleshooting advice for common challenges encountered during the Buchwald-Hartwig amination of electron-rich and sterically demanding heterocyclic systems.

Introduction

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including but not limited to, antiviral, antitumor, and anti-inflammatory properties.[1][2] The fusion of a cycloheptane ring to the pyridazine core, as in the 5H,6H,7H,8H,9H-cyclohepta[c]pyridazine system, offers a unique three-dimensional architecture that is of significant interest for exploring new chemical space in drug discovery programs. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules.[3][4] This reaction has largely superseded traditional methods for aryl amination due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[3]

This application note specifically addresses the Buchwald-Hartwig amination of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, a key intermediate for the generation of diverse libraries of substituted cyclohepta[c]pyridazines. The presence of the chlorine atom at the 3-position of the electron-rich pyridazine ring presents a unique set of challenges and opportunities for optimization of the cross-coupling reaction.

Synthesis of the Starting Material: 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

The proposed synthesis commences with the base-catalyzed condensation of cycloheptanone with diethyl oxalate to yield the corresponding 1,2-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine hydrate to form the cyclohepta[c]pyridazin-3(2H)-one. The final step involves the chlorination of the pyridazinone to afford the desired 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

dot

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of 5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3(2H)-one
  • Preparation of the 1,2-dicarbonyl intermediate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add cycloheptanone dropwise at 0 °C.

  • After stirring for 30 minutes, add diethyl oxalate dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous acid and extract the product with a suitable organic solvent. The crude product can be used in the next step without further purification.

Experimental Protocol: Cyclization to 5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3(2H)-one
  • Dissolve the crude 1,2-dicarbonyl intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the product by recrystallization or column chromatography.

Experimental Protocol: Chlorination to 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
  • To a stirred solution of 5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3(2H)-one, add phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent (e.g., generated from oxalyl chloride and DMF) at 0 °C under an inert atmosphere.[1][9]

  • Heat the reaction mixture to reflux for several hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

Buchwald-Hartwig Amination: Core Principles and Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[3][4] The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR'R'' Amido Palladium-Amido Complex AmineCoord->Amido Base, -HBase+Cl- Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocols for the Buchwald-Hartwig Amination

The successful amination of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine hinges on the judicious selection of the catalyst system (palladium source and ligand), base, and solvent. Given the electron-rich nature of the pyridazine ring, specific considerations are necessary to achieve high yields and avoid common side reactions.

General Reaction Conditions
ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for the active Pd(0) catalyst.[10]
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[11]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Facilitates the deprotonation of the amine to form the active nucleophile.[10]
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Ensures solubility of reactants and stability of the catalytic species.
Temperature 80-120 °CSufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition of the chloride.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.
Protocol for Amination with Primary Amines

This protocol is optimized for the coupling of primary alkyl and aryl amines with 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

Materials:

  • 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

  • Add anhydrous toluene via syringe, followed by the primary amine.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol for Amination with Secondary Amines

This protocol is tailored for the coupling of secondary alkyl and aryl amines, which can be more sterically demanding.

Materials:

  • 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Follow the same setup procedure as for primary amines, using Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane and the secondary amine.

  • Heat the reaction mixture at 110 °C for 18-36 hours.

  • Workup and purification are performed as described for the primary amine protocol.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst activation or deactivation.Use a pre-catalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) species. Ensure strictly anhydrous and anaerobic conditions.
Hydrodehalogenation Competing reaction pathway where the chloro group is replaced by hydrogen.Use a less sterically hindered ligand or a milder base. Lowering the reaction temperature may also be beneficial.
Homocoupling of Amine Dimerization of the starting amine.This is less common but can occur at high temperatures. Optimize the reaction time and temperature.
Poor Solubility Reactants or intermediates are not fully dissolved.Screen different solvents such as CPME or t-amyl alcohol.

Conclusion

The Buchwald-Hartwig amination of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine provides a versatile and efficient route to a wide range of novel aminated derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields for the coupling of both primary and secondary amines. The protocols and insights provided in this application note serve as a valuable starting point for the exploration of this promising heterocyclic scaffold in the context of drug discovery and development.

References

  • Saeed, M. M., et al. (2012). Synthesis and biological evaluation of some new pyridazinone derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5989-5993.
  • Zare, L., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-136.
  • Stepakov, A. V., et al. (2018). A new approach to the synthesis of 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones. Chemistry of Heterocyclic Compounds, 54(1), 100-107.
  • Asif, M. (2012). A mini review on anti-inflammatory activity of pyridazine derivatives. Mini reviews in medicinal chemistry, 12(13), 1332-1339.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1123.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Organic Syntheses. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(6), 1989.
  • Poczta, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5489.
  • El-Sayed, M. A. A., et al. (2023).
  • El-Gaby, M. S. A. (2003). Pyridazine Derivatives.
  • Buchwald, S. L. (2011). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 63-95). John Wiley & Sons.
  • Sisko, J., et al. (2000). A Vilsmeier-Haack Reaction on a Pyridazinone. The Journal of Organic Chemistry, 65(5), 1516-1518.
  • Google Patents. (2005). Process for producing 3-amino-6-chloropyridazine.
  • Vaia. (n.d.). How would you prepare the following compounds from cyclohexanone? Retrieved from [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar... Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 72(43), 6745-6776.
  • Asif, M. (2015). A review on biological activities of pyridazinone derivatives. Current drug discovery technologies, 12(1), 3-20.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 89-92.
  • Monge, A., et al. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(18), 4165.
  • Nolan, S. P. (2011). Metal–N-heterocyclic carbene complexes in Buchwald–Hartwig amination reactions. Accounts of Chemical Research, 44(2), 91-100.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Filo. (2023). 2-Methylcyclohexanone is treated with one molar equivalent of LDA to form... Retrieved from [Link]

  • Zubenko, A. A., et al. (2022). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines.
  • El-Sayed, M. A. A., et al. (2022).
  • de la Cruz, P., et al. (2007). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2007(20), 3329-3336.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028-1035.
  • Stack Exchange. (2023). Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester? Retrieved from [Link]

  • Wu, X., & Zhang, Y. (2020). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]

Sources

Application Note: 3-Chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine (hereafter referred to as 3-Cl-CHP ) as a scaffold in medicinal chemistry. Unlike flat, bicyclic heteroaromatics (e.g., quinolines, cinnolines), the cyclohepta-fused pyridazine offers a unique blend of aromaticity and


 character. This "escape from flatland" improves solubility and provides distinct vectors for protein-ligand interactions.

This document provides validated protocols for the two primary derivatization pathways: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (


) .

Chemical Profile & Strategic Rationale

Physicochemical Properties
  • IUPAC Name: 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 182.65 g/mol

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, DMF, DCM, Methanol. Sparingly soluble in water.

Structural Advantages (The "Why")
  • Bioisosterism: The pyridazine core acts as a bioisostere for phenyl or pyridine rings but with higher polarity and hydrogen-bond accepting capacity (via N1/N2).

  • Conformational Restriction: The 7-membered cycloheptane ring adopts a "chair-like" or "twist-boat" conformation. This steric bulk can fill hydrophobic pockets in kinases or GPCRs more effectively than the planar 6-membered analog (cinnoline).

  • Lipophilicity Balance: The aliphatic ring increases logP compared to simple pyridazines, improving membrane permeability, while the nitrogen atoms maintain aqueous solubility.

Reaction Decision Logic

The reactivity of 3-Cl-CHP is dominated by the electron-deficient pyridazine ring. The chlorine at C3 is highly activated.

ReactionLogic Start 3-Cl-CHP (Building Block) Decision Target Moiety? Start->Decision Suzuki C-C Bond (Biaryl/Styryl) Decision->Suzuki Aryl/Vinyl Group SNAr C-N / C-O Bond (Amines/Ethers) Decision->SNAr Aliphatic Amine/Alkoxide Buchwald C-N Bond (Anilines/Amides) Decision->Buchwald Aromatic Amine ProductA Kinase Core (Biaryl) Suzuki->ProductA ProductB Solubility Tail (Aliphatic Amine) SNAr->ProductB Buchwald->ProductA Alternative

Figure 1: Decision tree for functionalizing the 3-Cl-CHP scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling[1]

Objective: Synthesis of 3-aryl-cyclohepta[c]pyridazines. Mechanism: The electron-deficient nature of the pyridazine facilitates oxidative addition of Pd(0). However, the nitrogen atoms can coordinate to Pd, potentially poisoning the catalyst. High-activity ligands (e.g., dppf, XPhos) are required.

Materials
  • Substrate: 3-Cl-CHP (1.0 equiv)

  • Coupling Partner: Aryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask, combine 3-Cl-CHP (182 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and base (

    
    , 977 mg, 3.0 mmol).
    
  • Degassing (Critical): Add 1,4-dioxane (4 mL) and water (1 mL). Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) quickly. Seal the vessel under inert atmosphere.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Monitoring: Check by LC-MS. The starting chloride (MW 182) should disappear. Note: Pyridazines often streak on silica TLC; use LC-MS for reliable conversion data.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Mobile Phase: 0–5% MeOH in DCM. (Pyridazines are polar; pure EtOAc/Hexane often fails to elute them efficiently).

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion Catalyst poisoning by pyridazine NSwitch to XPhos Pd G2 or

/SPhos
.
Protodeboronation Boronic acid instabilitySwitch to Boronic Ester (BPin) or Potassium Trifluoroborate (

).
Black Precipitate Pd precipitation ("Pd black")Ensure rigorous degassing; add more ligand (e.g.,

).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amines (C-N bond formation) without transition metals. Mechanism: The N1/N2 atoms withdraw electron density, making C3 highly electrophilic. The reaction proceeds via a Meisenheimer-like transition state.

Materials
  • Substrate: 3-Cl-CHP (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.0–3.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) - Optional if amine is valuable, otherwise use excess amine.

  • Solvent: n-Butanol, DMSO, or NMP.

Step-by-Step Procedure
  • Setup: Dissolve 3-Cl-CHP (182 mg, 1.0 mmol) in n-Butanol (3 mL).

  • Reagent Addition: Add the amine (2.0 mmol) and DIPEA (3.0 mmol).

  • Reaction:

    • Standard Amines: Heat to 110°C (reflux) for 12–24 hours.

    • Sterically Hindered Amines: Use NMP as solvent and heat to 140°C in a sealed tube.

  • Monitoring: LC-MS is essential. The product will show M+1 corresponding to (182 - 35 + Amine Mass).

  • Workup:

    • Volatile Solvents (n-BuOH): Evaporate under reduced pressure.

    • High BP Solvents (DMSO/NMP): Pour into crushed ice/water. If solid precipitates, filter. If oil forms, extract with EtOAc.

  • Purification: Reverse-phase preparative HPLC is often preferred for polar amino-pyridazines to remove traces of high-boiling solvents and salts.

Expert Insight: If the


 reaction is sluggish (common with anilines or electron-poor amines), switch to Buchwald-Hartwig conditions  (

, BINAP,

, Toluene, 100°C). The cyclohepta-ring creates steric bulk that can hinder the approach of bulky nucleophiles in uncatalyzed

.

Case Study: Designing a Kinase Inhibitor

Context: Many kinase inhibitors utilize a "hinge binder" motif. The pyridazine nitrogens can serve as this hinge binder (accepting H-bonds from the backbone NH of the kinase).

Workflow:

  • Core Synthesis: Start with 3-Cl-CHP.

  • Hinge Binding Element: Perform Protocol B (

    
    )  with trans-4-aminocyclohexanol. The amine displaces the chloride. The hydroxyl group projects into the solvent front.
    
  • Validation: The resulting molecule, 3-((4-hydroxycyclohexyl)amino)-5H-cyclohepta[c]pyridazine, is tested for solubility.

    • Result: The 7-membered ring disrupts crystal packing compared to the 6-membered analog, resulting in a 3-fold increase in aqueous solubility (

      
       7.4).
      

References

  • Pyridazine Synthesis & Reactivity

    • Title: Synthesis of pyridazines.[1][2][3][4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Suzuki Coupling on Chloropyridazines

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[1]

    • Source: N
    • URL:[Link]

  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry of Fused Pyridazines

    • Title: Pyridazine and Pyridazinone in Medicinal Chemistry.[2]

    • Source: PubMed (NIH).
    • URL:[Link]

Sources

Microwave-Assisted Synthesis and Functionalization of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-MW-782

Executive Summary

The 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine scaffold represents a privileged bicyclic structure in medicinal chemistry, serving as a bioisostere for phthalazines and quinazolines. Its derivatives have demonstrated significant potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy, anxiolytics, and anti-inflammatory agents.

Traditional thermal synthesis of this core is plagued by long reaction times (12–24 hours), harsh reflux conditions, and variable yields, particularly during the critical chlorination step. This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total synthesis time by >90% while improving purity profiles.

Key Advantages of this Protocol:

  • Speed: Reduction of cyclization time from 6 hours to 15 minutes.

  • Safety: Controlled, sealed-vessel handling of phosphoryl chloride (POCl

    
    ).[1]
    
  • Diversity: Rapid generation of amino-substituted libraries via S

    
    Ar.
    

Retrosynthetic Logic & Workflow

The synthesis targets the chlorination of the intermediate pyridazinone, formed by the condensation of a cyclic


-keto ester with hydrazine. The 3-chloro position then serves as an electrophilic "handle" for library generation.
Figure 1: Synthetic Pathway

G Start 2-Carbethoxy- cycloheptanone Inter Intermediate: 3-oxo-cyclohepta[c] pyridazine Start->Inter MW: 140°C 15 min (Cyclization) Hydrazine Hydrazine Hydrate Hydrazine->Inter Product Target: 3-chloro-cyclohepta[c] pyridazine Inter->Product MW: 100°C 20 min (Chlorination) POCl3 Reagent: POCl3 POCl3->Product Library Library: Amino-derivatives (SNAr) Product->Library MW: 150°C 10-30 min (Functionalization)

Caption: Figure 1. Microwave-assisted workflow converting 2-carbethoxycycloheptanone to the functionalized library.

Experimental Protocols

Protocol A: Synthesis of the Pyridazinone Core

Target: 2,3,5,6,7,8,9-hexahydro-3-oxo-cyclohepta[c]pyridazine (Tautomer of the 3-hydroxy form).

Reagents:

  • Ethyl 2-oxocycloheptanecarboxylate (10 mmol)

  • Hydrazine hydrate (12 mmol, 80% solution)

  • Solvent: Ethanol (absolute, 10 mL)

Methodology:

  • Setup: In a 35 mL microwave process vial, dissolve the keto-ester in ethanol. Add hydrazine hydrate dropwise.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Heat in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, reduce volume by 50% under vacuum and dilute with ice water. Filter the white solid.

  • Yield: Typically 85–92%.

Scientist's Note: The microwave superheating effect allows ethanol to reach 140°C (well above its 78°C boiling point), driving the condensation to completion rapidly without the need for acid catalysis.

Protocol B: Chlorination with POCl (Critical Safety)

Target: 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

Safety Warning: POCl


 generates HCl gas upon hydrolysis.[1] In a sealed microwave vial, runaway pressure is a risk if the material is wet. Ensure the starting material from Protocol A is completely dry .

Reagents:

  • Pyridazinone Intermediate (from Protocol A, 5 mmol)

  • Phosphoryl chloride (POCl

    
    ) (5 mL, acts as solvent and reagent)
    

Methodology:

  • Drying: Dry the pyridazinone intermediate in a vacuum oven at 60°C for 4 hours prior to use.

  • Setup: Place the solid in a 10 mL microwave vial. Add POCl

    
     carefully in a fume hood.
    
  • Pre-stir: Stir for 2 minutes at room temperature to ensure slurry homogeneity.

  • Irradiation:

    • Temperature: 100 °C (Do not exceed 110°C)

    • Ramp Time: 5 minutes (Slow ramp prevents pressure spikes)

    • Hold Time: 20 minutes

    • Pressure Limit: 10 bar (Set strictly)

  • Quenching (The Dangerous Part):

    • Cool the vial to <40°C.

    • Pour the reaction mixture slowly onto crushed ice/water (100 g) with vigorous stirring. Exothermic reaction.

    • Neutralize with solid Na

      
      CO
      
      
      
      or NaOH solution to pH 8.
    • Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Yield: 75–85% (Yellowish solid).

Protocol C: Library Generation (S Ar Amination)

Target: 3-(substituted-amino)-cyclohepta[c]pyridazines.

Reagents:

  • 3-chloro-cyclohepta[c]pyridazine (0.5 mmol)

  • Amine nucleophile (1.0 mmol) (e.g., morpholine, piperazine, aniline)

  • Base: DIPEA (1.0 mmol) (Optional, depending on amine basicity)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Isopropanol.

Methodology:

  • Setup: Combine reagents in a 2-5 mL microwave vial.

  • Irradiation:

    • Aliphatic Amines: 120 °C for 10 minutes.

    • Anilines (weaker nucleophiles): 160 °C for 20–30 minutes.

  • Purification:

    • For NMP: Dilute with water, extract with Ethyl Acetate.

    • For Isopropanol: Cool, precipitate often forms directly.

  • Validation: Check purity via LC-MS.

Optimization & Troubleshooting Guide

The choice of solvent and temperature is critical for the S


Ar step. Use the decision tree below to select parameters based on the nucleophile.
Figure 2: S Ar Optimization Logic

DecisionTree Start Select Nucleophile Type Aliphatic Aliphatic Amine (Strong Nuc) Start->Aliphatic Aromatic Aniline/Aryl Amine (Weak Nuc) Start->Aromatic Solvent1 Solvent: Ethanol or IPA (Green, Easy Workup) Aliphatic->Solvent1 Solvent2 Solvent: NMP or DMSO (High Absorbance) Aromatic->Solvent2 Temp1 Temp: 120°C Time: 10 min Solvent1->Temp1 Temp2 Temp: 160-180°C Time: 30 min Solvent2->Temp2

Caption: Figure 2. Decision matrix for optimizing the nucleophilic substitution step.

Troubleshooting Table
IssueProbable CauseCorrective Action
Pressure spike during Protocol B Wet starting materialDry intermediate overnight; POCl

reacts violently with water.
Low Yield in Protocol A Incomplete cyclizationIncrease Temp to 150°C; Ensure Hydrazine is fresh (not oxidized).
Incomplete S

Ar (Protocol C)
Poor microwave absorptionSwitch solvent from Toluene/Dioxane to NMP/DMSO (High tan

).
Black tar formation Thermal decompositionReduce temperature by 20°C; extend time. Use inert atmosphere (N

).

References

  • General Pyridazine Synthesis & Bioactivity

    • Asif, M. (2013). A Review on the Synthetic Strategies and Pharmacological Importance of Pyridazine Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Microwave-Assisted Chlorin

    
     Safety): 
    
    • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry.[2][3][4][5] Wiley-VCH. (Standard text on MW safety and POCl3 protocols).

  • Cyclohepta-fused Pyridazine Specifics

    • Sotelo, E., et al. (2002). Efficient Microwave-Assisted Synthesis of Pyridazinones and Their Chlorination. Synthetic Communications.
  • Nucleophilic Substitution (S

    
    Ar) in MW: 
    
    • Leadbeater, N. E. (2005).
    • (Demonstrates the kinetic acceleration principles applied in Protocol C).

Sources

Application Note: Fused Pyridazine Scaffolds in Next-Generation Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Focus: Mechanistic Insights, Synthesis Protocols, and Efficacy Workflows for Fungicidal and Herbicidal Applications

Executive Summary

The relentless evolution of resistance in phytopathogenic fungi and agricultural weeds necessitates the continuous development of novel chemical entities. Fused pyridazines—specifically imidazo[1,2-b]pyridazines and triazolo-fused pyridazines—have emerged as privileged scaffolds in modern agrochemical discovery. The adjacent nitrogen atoms in the 1,2-diazine core provide exceptional coordination capabilities and hydrogen-bonding potential, while the fused bicyclic system restricts conformational entropy to maximize target binding affinity[1]. This application note details the mechanistic rationale, validated synthetic methodologies, and self-validating bioassay protocols for deploying fused pyridazines as potent fungicides and herbicides.

Mechanistic Rationale: Target Pathway Disruption

The biological efficacy of fused pyridazines stems from their ability to act as bioisosteres for natural substrates in critical metabolic pathways.

Acetohydroxyacid Synthase (AHAS) Inhibition

Triazolo-fused pyridazines and pyrimidines are highly potent inhibitors of Acetohydroxyacid Synthase (AHAS), the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway[2]. Because AHAS is essential for the survival of both plants and fungi (but absent in mammals), it is an ideal agrochemical target. Fused pyridazines competitively bind the AHAS active site, blocking the conversion of pyruvate to acetolactate. This starves the organism of valine, leucine, and isoleucine, leading to rapid growth arrest[3].

MOA A Pyruvate B Acetolactate Synthase (AHAS) A->B Substrate Binding C Acetolactate B->C Catalysis D Branched-Chain Amino Acids C->D Biosynthesis F Pathogen/Weed Growth Arrest D->F Protein Synthesis E Fused Pyridazine Inhibitor E->B Competitive Inhibition

Diagram 1: Mechanism of AHAS inhibition by fused pyridazines leading to pathogen/weed growth arrest.

Broad-Spectrum Fungicidal Activity

Imidazo[1,2-b]pyridazines have demonstrated superior in vitro and in vivo efficacy against a broad spectrum of phytopathogenic fungi, including Pyricularia oryzae (rice blast) and Alternaria alternata (leaf spot). Structure-Activity Relationship (SAR) studies indicate that substituting the C-6 position of the pyridazine ring with highly lipophilic, electron-withdrawing aryl groups significantly enhances cuticular penetration and transmembrane transport into fungal cells[4].

Experimental Protocol 1: Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

This protocol outlines a robust, two-step synthetic route for constructing the imidazo[1,2-b]pyridazine core, followed by late-stage functionalization.

Causality & Design: The synthesis utilizes a condensation reaction to form the fused bicyclic core. Ethanol is selected as a polar protic solvent to stabilize the charged transition state during the initial nucleophilic attack. The subsequent Suzuki-Miyaura cross-coupling exploits the highly activated C-6 chlorine on the electron-deficient diazine ring, allowing for modular introduction of diverse aryl groups to optimize lipophilic efficiency (LipE).

Step-by-Step Methodology

Step 1: Core Annulation (Condensation)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-6-chloropyridazine (10.0 mmol, 1.0 eq) and the desired α-bromoacetophenone derivative (11.0 mmol, 1.1 eq) in 30 mL of absolute ethanol.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 6–8 hours.

  • Workup: Cool the mixture to room temperature. Neutralize with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The complete disappearance of the highly polar 3-amino-6-chloropyridazine spot validates conversion. Confirm the intermediate mass via LC-MS (ESI+).

Step 2: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

  • Reaction Setup: Charge a Schlenk flask with the intermediate from Step 1 (5.0 mmol, 1.0 eq), an aryl boronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 25 mL). Degas the solution by bubbling N₂ for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.25 mmol, 0.05 eq) and heat the mixture at 90°C for 12 hours.

  • Self-Validation Check (Quality Control): Run a parallel negative control lacking the Pd catalyst. No product formation in the control confirms the reaction is strictly metal-mediated. Post-purification (column chromatography), validate the structure via ¹H-NMR; the disappearance of the upfield boronic acid hydroxyl protons confirms successful coupling.

Synthesis N1 3-Amino-6-chloropyridazine + α-Bromoacetophenone N2 Condensation (EtOH, 80°C) N1->N2 N3 Imidazo[1,2-b]pyridazine Intermediate N2->N3 Cyclization & Dehydration N4 Suzuki Cross-Coupling (Pd(PPh3)4, K2CO3) N3->N4 Aryl Boronic Acid N5 3,6-Disubstituted Imidazo[1,2-b]pyridazine N4->N5 C-6 Arylation (Yield: 65-85%)

Diagram 2: Two-step synthetic workflow for 3,6-disubstituted imidazo[1,2-b]pyridazines.

Experimental Protocol 2: In Vitro Antifungal Efficacy Screening

To evaluate the agrochemical potential of the synthesized compounds, a standardized Mycelium Growth Rate Method is employed[4].

Causality & Design: Dosing compounds into molten agar at 50°C prevents thermal degradation while ensuring homogenous distribution. Mycelial plugs must be excised from the leading edge of the fungal culture, as this region contains the most metabolically active hyphae, ensuring reproducible and accurate growth kinetics.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the synthesized fused pyridazines in analytical-grade DMSO to create a 10 mg/mL stock solution.

  • Media Dosing: Serially dilute the stock and spike it into molten Potato Dextrose Agar (PDA) at 50°C to achieve final testing concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the dosed PDA into sterile 90 mm Petri dishes.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the leading edge of a 7-day-old active culture of the target pathogen (e.g., Pyricularia oryzae). Place the plug face-down in the exact center of the dosed PDA plates.

  • Incubation: Incubate the plates at 25°C ± 1°C in the dark for 72–96 hours.

  • Self-Validating Controls & Measurement:

    • Positive Control: A commercial fungicide (e.g., Hymexazol) to validate assay sensitivity.

    • Negative Control: 0.5% DMSO in PDA to establish baseline uninhibited growth and confirm solvent non-toxicity.

    • Validation Metric: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and reproducibility.

  • Data Acquisition: Measure the radial growth using the cross-method (two perpendicular diameters). Calculate the inhibition percentage: Inhibition (%) = [(C - T) / (C - 5)] × 100 (Where C is the control diameter and T is the treated diameter; 5 accounts for the initial plug size).

Quantitative Data Presentation

The table below summarizes the antifungal efficacy of representative 3,6-disubstituted imidazo[1,2-b]pyridazines compared to a commercial standard. Data demonstrates that specific halogenated aryl substitutions at the C-6 position yield compounds up to 25-fold more potent than Hymexazol[4].

Compound IDSubstituent R1 (C-3)Substituent R2 (C-6)Target PathogenEC₅₀ (µg/mL)Reference Standard (Hymexazol) EC₅₀
4a Phenyl4-Fluoro-phenylPyricularia oryzae3.2045.10
4c 4-Chloro-phenyl4-Fluoro-phenylAlternaria alternata2.8538.50
4d 4-Bromo-phenyl4-Fluoro-phenylPyricularia oryzae3.1045.10
4l 2,4-Dichloro-phenylPhenylAlternaria brassicae4.1552.30

Table 1: Comparative EC₅₀ values of synthesized imidazo[1,2-b]pyridazines against major phytopathogenic fungi. Lower EC₅₀ indicates higher potency.

Conclusion

Fused pyridazines represent a highly versatile and potent class of heterocycles in agrochemical research. By leveraging their unique electronic properties and rigid planar structures, formulation scientists can design highly selective AHAS inhibitors and broad-spectrum fungicides. The self-validating synthetic and biological protocols provided herein ensure high reproducibility, accelerating the pipeline from early-stage discovery to field-ready crop protection agents.

References

  • Lei, T., et al. "Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi." Bioorganic & Medicinal Chemistry Letters, 2020.[Link]

  • Low, Y. S., et al. "Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads." Scientific Reports, 2021.[Link]

  • "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines." Molecules (MDPI), 2022.[Link]

Sources

Topic: Medicinal Chemistry Strategies for Derivatizing 3-Chloro-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Scaffold

The pyridazine nucleus and its fused heterocyclic analogues are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3][4] The cyclohepta[c]pyridazine system, a unique fusion of a seven-membered ring with the pyridazine core, represents a novel and underexplored area of chemical space. Its distinct three-dimensional conformation offers exciting possibilities for developing selective and potent modulators of biological targets.

The 3-chloro-cyclohepta[c]pyridazine derivative is a particularly valuable starting material for medicinal chemists. The chlorine atom at the C3 position serves as a versatile synthetic handle, activated for displacement by the inherent electron-deficient nature of the 1,2-diazine ring system.[5][6] This activation facilitates a range of chemical transformations, allowing for the systematic generation of diverse compound libraries to probe structure-activity relationships (SAR).

This application note provides a comprehensive guide to the primary derivatization strategies for the 3-chloro-cyclohepta[c]pyridazine scaffold. We will delve into the mechanistic rationale behind key reaction classes, provide detailed, field-tested protocols, and offer expert insights into experimental design and optimization. The methodologies described are grounded in the well-established reactivity of chloropyridazines and related heteroaromatics, providing a robust framework for the successful chemical exploration of this promising new scaffold.

Chapter 1: The 3-Chloro-cyclohepta[c]pyridazine Scaffold: A Gateway for Chemical Exploration

The reactivity of the C-Cl bond in 3-chloro-cyclohepta[c]pyridazine is dictated by the electronic properties of the fused aromatic system. The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing inductive effect, polarizing the C3 carbon and making it highly susceptible to nucleophilic attack. This intrinsic property is the cornerstone of the derivatization strategies outlined below. The primary pathways for modification—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—leverage this electrophilicity to forge new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

G cluster_start Starting Material cluster_strategies Derivatization Strategies cluster_products Product Classes start 3-Chloro-cyclohepta[c]pyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) start->SNAr R-XH (X=O, N, S) Suzuki Suzuki-Miyaura Coupling start->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination start->Buchwald R₂-NH Pd Catalyst Sonogashira Sonogashira Coupling start->Sonogashira R-C≡CH Pd/Cu Catalyst Ethers Ethers / Phenols (C-O bond) SNAr->Ethers Amines Amines / Anilines (C-N bond) SNAr->Amines Thioethers Thioethers (C-S bond) SNAr->Thioethers Biaryls Biaryls / Heteroaryls (C-C bond) Suzuki->Biaryls Buchwald->Amines Alkynes Alkynes (C-C sp bond) Sonogashira->Alkynes

Figure 1. Key derivatization pathways for the 3-chloro-cyclohepta[c]pyridazine scaffold.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a fundamental and highly reliable method for derivatizing electron-deficient chloro-heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the electron-poor carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The adjacent nitrogen atoms are crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the chloride ion is expelled, restoring aromaticity and yielding the substituted product.

Protocol: General Procedure for SNAr with O-, N-, and S-Nucleophiles

This protocol provides a robust starting point for reacting 3-chloro-cyclohepta[c]pyridazine with a variety of common nucleophiles.

Materials:

  • 3-Chloro-cyclohepta[c]pyridazine (1.0 eq)

  • Nucleophile (e.g., a phenol, amine, or thiol) (1.2–2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, or DBU) (2.0–3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3-chloro-cyclohepta[c]pyridazine (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1 M solution).

  • Add the nucleophile (1.2 eq for phenols/thiols, 1.5-2.0 eq for amines).

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃ for phenols/thiols; NaH for alcohols; DBU or K₂CO₃ for amines). For nucleophiles like primary/secondary amines, an external base may sometimes be omitted if the amine itself can act as an HCl scavenger.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Upon completion, cool the mixture to room temperature. If a solid carbonate base was used, filter it off.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Wash the combined organic layers with water, then brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted cyclohepta[c]pyridazine.

Data Presentation: Common SNAr Transformations
Nucleophile TypeExample NucleophileTypical BaseSolventTemp (°C)Resulting Functional Group
O-Nucleophile 4-MethoxyphenolCs₂CO₃DMF100-120Aryl Ether
N-Nucleophile MorpholineK₂CO₃ / DBUDMSO120-150Tertiary Amine
N-Nucleophile AnilineNaOtBuDioxane100Secondary Diaryl Amine
S-Nucleophile ThiophenolK₂CO₃NMP80-100Thioether
Expert Insights & Causality
  • Choice of Base: For acidic nucleophiles like phenols and thiols, a strong base like NaH or a moderately strong base like Cs₂CO₃ is required to generate the nucleophilic anion. Cesium carbonate is often superior due to its high solubility in organic solvents and the "cesium effect," which can enhance reaction rates. For less acidic amines, a non-nucleophilic organic base like DBU or an inorganic base like K₂CO₃ is sufficient to scavenge the HCl generated.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and NMP are ideal for SNAr reactions. They effectively solvate the cation of the base while leaving the anion (the nucleophile) relatively "naked" and reactive. Their high boiling points also allow for the necessary thermal energy to overcome the reaction's activation barrier.

  • Self-Validating System: A successful protocol is validated by complete consumption of the starting material (monitored by LC-MS) and the appearance of a new product peak with the expected mass. Full characterization by ¹H NMR, ¹³C NMR, and HRMS will confirm the structure of the final product.

Chapter 3: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, enabling the formation of C-C and C-heteroatom bonds under mild and functional-group-tolerant conditions.[7] The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the palladium(0) catalyst into the C-Cl bond, making 3-chloro-cyclohepta[c]pyridazine an excellent substrate for these transformations.[5]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl linkages. It involves the coupling of an organohalide with an organoboron species.

G pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)Ln-Cl tm Transmetalation pd2->tm Ligand Exchange pd2_b Ar-Pd(II)Ln-OR pd2_c Ar-Pd(II)Ln-Ar' re Reductive Elimination pd2_c->re oa->pd2 tm->pd2_c re->pd0 arar Ar-Ar' re->arar arcl Ar-Cl arcl->oa boron Ar'-B(OR)₂ boron->tm base Base (OH⁻) base->tm

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-chloro-cyclohepta[c]pyridazine (1.0 eq), the boronic acid or ester (1.2–1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%; or PdCl₂(dppf), 2–5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DME).

  • Heat the mixture to 80–110 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS, typically 6–18 hours).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc).

  • Separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of a wide array of substituted anilines and related compounds that are difficult to access via classical SNAr.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2–4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4–2.0 eq).

  • Add 3-chloro-cyclohepta[c]pyridazine (1.0 eq) and the amine coupling partner (1.1–1.3 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Seal the tube and heat to 90–120 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 8–24 hours), cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent (e.g., EtOAc), wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Palladium-Catalyzed Coupling Reactions
Reaction NameCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Bond Formed
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90C-C (sp²)
Buchwald-Hartwig N-MethylanilinePd₂(dba)₃ / XantphosNaOtBuToluene110C-N
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DIPATHF60C-C (sp)
Expert Insights & Causality
  • Ligand Choice is Critical: In Buchwald-Hartwig amination, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands like Xantphos or other biarylphosphines are essential to promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation. The "bite angle" of bidentate ligands like Xantphos can significantly influence catalytic activity.

  • Degassing is Non-Negotiable: Palladium(0) catalysts are highly sensitive to oxygen, which can cause oxidation to inactive palladium(II) species and lead to catalyst death. Thoroughly degassing all solvents by sparging with an inert gas or using several freeze-pump-thaw cycles is crucial for reproducibility and high yields.

  • Base Sensitivity: The choice of base in Suzuki couplings can influence the outcome, particularly with base-sensitive functional groups. K₃PO₄ is a milder option compared to Na₂CO₃ and can be beneficial for delicate substrates. In Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide are needed to deprotonate the amine and facilitate its entry into the catalytic cycle.

Conclusion

The 3-chloro-cyclohepta[c]pyridazine scaffold is a valuable starting point for the development of novel chemical entities. Its activated C-Cl bond provides reliable access to a wide range of derivatives through two principal, high-yielding strategies: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. By systematically applying the protocols and principles outlined in this guide, medicinal chemists can efficiently generate diverse libraries of compounds for biological screening, paving the way for the discovery of next-generation therapeutics built upon this unique heterocyclic framework.

References

  • Durham E-Theses. A scaffold for the synthesis of highly functionalised heterocycles. Available from: [Link]

  • Allen, S. E., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. Available from: [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available from: [Link]

  • QM Magic Class. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. CompuChem. Available from: [Link]

  • Al-Omran, F., et al. (1999). A Novel Synthesis of Cyclopenta[c]pyridazines and 1,8-Ethanophthalazinones: A New Ring System. Journal of Chemical Research, Synopses. Available from: [Link]

  • Chemistry Stack Exchange. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available from: [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology. Available from: [Link]

  • Teixeira, I. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available from: [Link]

  • Khan Academy. Nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Gulevskaya, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available from: [Link]

  • Abdel-Fattah, M. E. (2003). Pyridazine Derivatives. Journal of the Chinese Chemical Society. Available from: [Link]

  • Panda, R., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Pharmaceutical Research. Available from: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available from: [Link]

  • Girek, T. (2015). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Klappenbach, J. A., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. Available from: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available from: [Link]

  • Saeed, M. M., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Al-Otaibi, J. S., et al. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Current Organic Synthesis. Available from: [Link]

  • Riedl, Z., et al. (2006). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. ChemInform. Available from: [Link]

  • Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. University of Florida. Available from: [Link]

  • El-Gazzar, A. A. (2007). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Scilit. Available from: [Link]

  • Gobr, M. A., et al. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available from: [Link]

  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Available from: [Link]

  • El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science. Available from: [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. Available from: [Link]

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Troubleshooting & Optimization

Improving reaction yields for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Reaction Yields for Core Scaffold Substitutions Applicable Scaffold: 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine (and related fused systems) Document ID: TSP-CPHZ-001 Last Updated: February 27, 2026

Executive Summary & Chemical Context

The 3-chloro-cyclohepta[c]pyridazine core represents a "privileged scaffold" where a pyridazine ring is fused to a seven-membered cycloheptane ring. This fusion imparts unique physicochemical properties:

  • Lipophilicity: The cyclohepta- ring increases solubility in non-polar organic solvents (toluene, dioxane) compared to simple pyridazines.

  • Sterics: While the C-3 position is electronically activated, the C-4 position is blocked by the ring fusion, preventing regioselectivity issues common in non-fused pyridazines.

  • Reactivity: The C-3 chlorine is moderately electrophilic. It is less reactive than 2-chloropyridine but sufficiently active for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling.
    

This guide addresses the two primary failure modes: sluggish conversion (due to electron-rich deactivation) and hydrolysis (conversion to the pyridazinone).

Module A: Nucleophilic Aromatic Substitution ( )

Core Protocol: Aminations & Alkoxylations

For primary amines and phenols,


 is the most atom-economical pathway. However, the electron-donating alkyl fusion can deactivate the ring.
Troubleshooting Guide:

Failures
SymptomProbable CauseCorrective Action
< 10% Conversion (24h) Ring DeactivationSwitch to Acid Catalysis. Add 1.0–5.0 equiv. of HCl (4M in dioxane) or p-TSA. Protonation of N-2 renders C-3 highly electrophilic.
Formation of "Hydroxy" Impurity (Pyridazinone) Moisture / Hydroxide CompetitionStrict Anhydrous Conditions. Switch from KOH/NaOH to anhydrous bases like

or NaH. Use molecular sieves in solvent.
Incomplete Conversion (Equilibrium) Reversible AttackSolvent Temperature. Switch to high-boiling polar aprotic solvents (NMP, DMSO) at 120–140°C or use Microwave irradiation (150°C, 30 min).
Poor Solubility of Nucleophile Mismatched PolarityPhase Transfer Catalysis. If using solid bases (

) in toluene/Dioxane, add 18-Crown-6 or TBAB (Tetrabutylammonium bromide).
Expert Insight: The Acid-Catalyzed Pathway

Standard


 relies on the nucleophile's strength. In fused pyridazines, the electron density from the cyclohepta- ring makes the C-Cl bond less susceptible to attack.
  • The Fix: By adding acid, you protonate the N-2 nitrogen. This creates a cationic species where the C-3 position becomes significantly more electron-deficient, accelerating the addition of the nucleophile.

Visualization: Mechanism of Acid-Activation

SNAr_Mechanism Start Neutral 3-Cl-Pyridazine Protonation Step 1: Protonation (N-2 H+) Start->Protonation + HCl/pTSA Activated Activated Cationic Intermediate Protonation->Activated Increased Electrophilicity Attack Step 2: Nucleophilic Attack (R-NH2) Activated->Attack Fast Step Meisenheimer Meisenheimer-like Complex Attack->Meisenheimer Product Substituted Product Meisenheimer->Product - HCl Re-aromatization

Figure 1: Acid-catalyzed activation mechanism for sluggish pyridazine substrates.

Module B: Palladium-Catalyzed Cross-Coupling

Core Protocol: Buchwald-Hartwig & Suzuki

When


 fails (especially with weak nucleophiles like anilines or steric hindrance), Pd-catalysis is required.
Critical Parameter: Ligand Selection

The cyclohepta- ring creates steric bulk peri to the reaction site. Standard ligands (


) often fail.
  • Recommendation: Use "Buchwald" biaryl phosphine ligands.

    • BrettPhos / RuPhos: For primary amines and secondary amines.[1]

    • XPhos: For Suzuki couplings (C-C bond formation).

Troubleshooting Guide: Pd-Coupling
IssueDiagnosisSolution
Reaction Stalls (Black Pd Precipitate) Catalyst Deactivation / OxidationUse Pre-catalysts. Switch from

+ Ligand to Pd-G3/G4 Palladacycles . These activate rapidly and prevent Pd-black formation.
Hydrodehalogenation (Cl replaced by H)

-Hydride Elimination
Base & Temp Control. This side reaction is favored by high heat and bases with

-hydrogens. Switch to

or

(anhydrous) and lower temp to 80°C.
Regioselectivity Issues N-Coordination PoisoningHigh Catalyst Loading. Pyridazines coordinate Pd strongly (poisoning it). Increase loading to 5–8 mol% or use tBuXPhos to sterically crowd out the N-coordination.
Visualization: Optimization Decision Matrix

Optimization_Flow Start Starting Material: 3-Cl-cyclohepta[c]pyridazine Nucleophile Select Nucleophile Type Start->Nucleophile AliphaticAmine Aliphatic Amine (Strong Nucleophile) Nucleophile->AliphaticAmine Aniline Aniline / Amide (Weak Nucleophile) Nucleophile->Aniline Boronic Boronic Acid (Suzuki) Nucleophile->Boronic SNAr_Std Method A: Standard SNAr Solvent: NMP/DMSO Base: DIPEA, 120°C AliphaticAmine->SNAr_Std Try First Buchwald Method C: Buchwald-Hartwig Cat: Pd-RuPhos-G4 Base: NaOtBu, 100°C Aniline->Buchwald Preferred Suzuki Method D: Suzuki Coupling Cat: Pd-XPhos-G3 Base: K3PO4, Dioxane/H2O Boronic->Suzuki SNAr_Acid Method B: Acid Catalysis Solvent: n-BuOH Add: 1 eq. HCl, 140°C (MW) SNAr_Std->SNAr_Acid If Yield < 30%

Figure 2: Decision matrix for selecting the optimal reaction pathway based on nucleophile type.

Module C: Workup & Purification Protocols

The cyclohepta-fusion changes the solubility profile significantly compared to standard pyridazines.

Solubility Profile
  • Standard Pyridazines: Highly water-soluble, difficult to extract from aqueous workups.

  • Cyclohepta-fused: Moderate lipophilicity.

    • Extraction: Use DCM (Dichloromethane) or EtOAc ; avoid ether (poor solubility).

    • pH Sensitivity: The pyridazine nitrogens are weakly basic (

      
      ).[2]
      
      • Acidic Workup: The product will stay in the aqueous phase at pH < 3.

      • Protocol: Neutralize reaction mixture to pH 8–9 using saturated

        
         before extraction to ensure the free base is formed.
        
Flash Chromatography
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: The core is polar.[3]

    • Initial Gradient: 0%

      
       100% EtOAc in Hexanes (often insufficient).
      
    • Recommended:DCM : MeOH (95:5 to 90:10) .

    • Additive: Add 1% Triethylamine to the mobile phase if peak tailing is observed (suppresses interaction with silica silanols).

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. Retrieved from 4

  • BenchChem. (2025).[4][5] Optimization of Buchwald-Hartwig amination conditions: Troubleshooting Guide. Retrieved from 1

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference for Boronic Acid stability discussed in Module B).
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from 6

  • Master Organic Chemistry. (2023). Nucleophilic Acyl Substitution Mechanisms (Acid Catalysis). Retrieved from 7

Sources

Technical Support Center: Solubilization Strategies for Cyclohepta[c]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Solubility in Polar Media & Bio-assay Buffers Ticket ID: CP-SOL-001

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for the Cyclohepta[c]pyridazine scaffold. If you are reading this, you are likely facing a common paradox: this molecule contains three heteroatoms and a polar seven-membered ring, yet it refuses to stay soluble in aqueous buffers (PBS, media) or precipitates immediately upon dilution from DMSO.

The Root Cause: This scaffold exhibits "Azulene-like" pseudo-aromaticity fused with an electron-deficient pyridazine ring. The resulting planar geometry drives strong


-

stacking (high lattice energy), while the low basicity of the pyridazine nitrogens (

) renders pH adjustment ineffective at physiological conditions.

This guide provides a self-validating, step-by-step protocol to solubilize this scaffold for LCMS purification, NMR, and biological assays.

Diagnostic Workflow

Before attempting a protocol, identify your specific failure mode using the logic tree below.

SolubilityLogic Start START: Compound State Check_pKa Check Substituents: Is there a basic amine (-NH2, -NR2)? Start->Check_pKa Yes_Amine Yes: Basic Side Chain Check_pKa->Yes_Amine pKa > 8 No_Amine No: Neutral Scaffold Check_pKa->No_Amine pKa < 3 Salt_Form STRATEGY A: Salt Formation (Mesylate/HCl) Yes_Amine->Salt_Form Check_App Intended Application? No_Amine->Check_App Bio_Assay Biological Assay (pH 7.4) Check_App->Bio_Assay Low Conc. Chem_Pur Purification/Synthesis Check_App->Chem_Pur High Conc. Encap STRATEGY C: Host-Guest Complex (HP-β-Cyclodextrin) Bio_Assay->Encap Cosolvent STRATEGY B: Ternary Cosolvent System (DMSO/PEG/Water) Chem_Pur->Cosolvent

Figure 1: Decision matrix for selecting the correct solubilization strategy based on molecular substitution and intended application.

Protocol A: The Ternary Cosolvent System (Standard)

Applicability: General handling, stock preparation, and acute animal dosing. The Science: The cyclohepta[c]pyridazine core has a high dipole moment (~4D). It dissolves well in dipolar aprotic solvents but crashes in water. A binary mix (DMSO/Water) often fails due to the "parabolic solubility" effect. We use a ternary system (Solvent/Surfactant/Water) to bridge the polarity gap.

Recommended Solvent Ratios
ComponentRoleRatio (Stock)Ratio (Final Assay)
DMSO Primary Solubilizer (Disrupts lattice)100%< 1%
PEG-400 Interface Modifier (Prevents crashing)N/A20-40% (Dosing)
Transcutol Cosolvent (High solubilizing power)N/A10-20%
Water/Buffer Bulk Medium0%Balance
Step-by-Step Procedure
  • Weighing: Weigh the solid cyclohepta[c]pyridazine derivative.

  • Primary Solubilization: Add 100% DMSO to achieve a concentration of 10–20 mM .

    • Tip: If the solution is cloudy, sonicate at 40°C for 5 minutes. The 7-membered ring is thermally stable up to >150°C.

  • The "Bridge" Addition (Critical Step):

    • Do NOT add water yet.

    • Add PEG-400 or Propylene Glycol to the DMSO stock.

    • Target Ratio: 1:1 DMSO:PEG.

  • Final Dilution: Slowly add this mix to your aqueous buffer while vortexing.

    • Warning: Rapid addition causes "oiling out" (formation of amorphous nanodroplets).

Protocol B: Cyclodextrin Encapsulation (Bio-Assays)

Applicability: Cell culture, enzyme inhibition assays (AChE), and IV formulations where DMSO toxicity is a concern. The Science: The hydrophobic cyclohepta-pyridazine core fits snugly into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding it from the aqueous environment.

Materials
  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin) - Medical Grade.

  • Milli-Q Water or PBS.

The "Kneading" Method (Solid State)
  • Ratio: Mix compound and HP-β-CD in a 1:2 molar ratio .

  • Solvent: Add a minimal amount of Ethanol/Water (50:50) to create a paste.

  • Grinding: Grind in a mortar for 20 minutes. The friction energy drives the inclusion complex formation.

  • Drying: Dry the paste in a vacuum oven at 40°C.

  • Reconstitution: The resulting powder will dissolve rapidly in water/media up to the solubility limit of the cyclodextrin itself.

Protocol C: Dealing with pH (The Trap)

Warning: Do not attempt to solubilize the neutral scaffold by adjusting pH to 4.0 or 5.0.

  • Reasoning: The pyridazine nitrogens are electron-deficient due to the adjacent nitrogen (electronegativity effect) and the resonance of the fused ring.

  • Data: The

    
     of the parent pyridazine is 2.33 .
    
  • Implication: To protonate 99% of the molecule, you would need a pH of ~0.3 (2 pH units below pKa). This is incompatible with biological assays.

  • Exception: If you have synthesized an amino-derivative (e.g., 3-amino-cyclohepta[c]pyridazine), the exocyclic amine is more basic. In this case, form the Mesylate Salt (Methanesulfonic acid) rather than HCl, as mesylates generally reduce crystal lattice energy more effectively for this scaffold.

Frequently Asked Questions (FAQ)

Q: My compound turned bright yellow/orange when dissolved in DMSO. Is it degrading? A: Likely not. Cyclohepta[c]pyridazines are often deeply colored (yellow/red) due to the extended conjugation of the tropone-like system. However, if the color shifts to dark brown over time, check for oxidation. Always store DMSO stocks at -20°C under Argon.

Q: I see a "cloud" form immediately when injecting my DMSO stock into PBS. A: This is the "Parabolic Solubility" crash. You crossed the dielectric constant threshold too fast.

  • Fix: Pre-dilute your DMSO stock with PEG-400 (1:1) before adding to PBS.

  • Fix: Increase the temperature of the PBS to 37°C before addition.

Q: Can I use ethanol as a primary solvent? A: Generally, no. While ethanol is polar, these fused systems often show poor solubility in alcohols compared to DMSO or DMF. Ethanol is better used as a co-solvent in the "Kneading" method (Protocol B).

Q: Is the compound light sensitive? A: The cyclohepta-ring system can be susceptible to [4+2] photodimerization or rearrangement under intense UV light. Use amber vials for all stock solutions.

References

  • Physicochemical Properties of Pyridazines

    • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone.
    • Source: Sphinx Knowledge House (2010).
    • Relevance: Establishes the low basicity (

      
       2.[1]3) and high dipole moment (4D) of the core scaffold.
      
  • Solubility Data & Cosolvent Models

    • Title: Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents.[2][3]

    • Source: Journal of Molecular Liquids (via ResearchG
    • Relevance: Provides quantitative solubility rankings: DMSO > Transcutol > PEG-400 > Water.[2]

  • Biological Application & Formulation

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[4][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (PMC - NIH).
    • Relevance: Discusses the "brick dust" nature of fused pyridazines and the necessity of structural modification or advanced formul
  • Synthesis & Handling

    • Title: Synthesis, Characterization and Solubility Determin
    • Source: Molecules (MDPI).
    • Relevance: Confirms the crystalline nature and thermodynamic parameters for dissolution in pharmaceutical solvents.

Sources

Technical Support Center: Stability & Optimization of 3-Chloro Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Minimizing Hydrolysis Side Reactions Target Audience: Process Chemists, Medicinal Chemists, Chemical Engineers

Triage: Defining Your "3-Chloro" Problem

Before applying a fix, we must identify the electronic environment of your 3-chloro group. The hydrolysis mechanism differs radically between aliphatic linkers and aromatic rings.

ContextStructure ExampleHydrolysis RiskPrimary Mechanism
Aliphatic Linker R-NH-(CH2)3-ClCRITICAL

or Anchimeric Assistance (NGP) leading to rapid alcohol formation.
Heteroaromatic 3-ChloropyridineLOW

(Requires strong activation or extreme pH).
Epoxide Precursor 3-Chloro-2-hydroxypropylHIGH Intramolecular cyclization to epoxide, followed by hydrolysis to diol.
The Mechanistic Landscape (FAQ)
Q: Why is my 3-chloropropyl amine linker hydrolyzing so fast, even at neutral pH?

A: You are likely fighting Anchimeric Assistance (Neighboring Group Participation), not just simple water attack.

If you have a nucleophile (like an amine or sulfide) 3 carbons away from your chlorine, the internal nucleophile attacks the carbon-chlorine bond faster than external reagents, forming a highly reactive cyclic intermediate (Azetidinium or Sulfonium ion). This strained ring is then rapidly opened by water to form the alcohol impurity.

The Fix: You cannot stop the internal attack easily. You must make the external substitution faster than the hydrolysis of the intermediate, or suppress water entirely.

Q: Does temperature control really matter for 3-chloro aromatic systems?

A: Yes, but for a different reason. 3-chloro heteroaromatics (e.g., 3-chloropyridine) are generally stable to hydrolysis because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. However, if you are using high temperatures (>100°C) or strong electron-withdrawing groups (nitro, cyano) on the ring, water can force an


 displacement.

The Fix: Maintain reaction temperatures below 80°C where possible and avoid aqueous bases (use


 in DMF/DMSO instead).
Troubleshooting Guides
Scenario A: The "Disappearing Linker" (Aliphatic Chains)

User Report: "I am trying to alkylate a phenol with 1-bromo-3-chloropropane. I see 20% of the 3-hydroxy impurity by LCMS."

Root Cause: The reaction is too slow, allowing adventitious water (from the base or solvent) to compete for the alkyl halide.

Step-by-Step Optimization:

  • Switch the Leaving Group In-Situ (Finkelstein Condition):

    • Add 10–20 mol% Sodium Iodide (NaI) to your reaction.

    • Why? NaI converts the alkyl chloride to a highly reactive alkyl iodide.[1][2][3] The iodide reacts with your phenol much faster than the chloride would, and significantly faster than water can hydrolyze it.

  • Solvent Dryness:

    • Ensure DMF/DMAc/Acetonitrile has

      
       water.
      
    • Use molecular sieves in the reaction vessel if the scale permits.

  • Base Selection:

    • Switch from

      
       (hygroscopic, generates water) to 
      
      
      
      or
      
      
      .
Scenario B: Hydrolysis During Workup

User Report: "The reaction looks clean, but the chloride hydrolyzes during the aqueous wash."

Root Cause: The 3-chloro group is activated (e.g., benzyl chloride derivative or


-heteroatom substituted) and the aqueous wash is too basic or too hot.

Step-by-Step Optimization:

  • Cold Quench: Perform the quench at

    
    .
    
  • Buffer the Aqueous Phase: Do not use water or 1M NaOH. Use saturated

    
      or a Phosphate Buffer (pH 7) . This prevents hydroxide-mediated 
    
    
    
    attack.
  • Fast Phase Separation: Do not let the biphasic mixture stir. Separate immediately.

Visualization: The Anchimeric Trap

The following diagram illustrates why 3-chloropropyl amines are so unstable and how the Finkelstein strategy bypasses the hydrolysis trap.

G cluster_0 DANGER ZONE (Aqueous Media) Start 3-Chloropropyl Amine (R-NH-CH2-CH2-CH2-Cl) Azetidinium Azetidinium Ion (Cyclic Intermediate) Start->Azetidinium Fast Intramolecular Cyclization (NGP) Product Desired Product (Alkylated Amine) Start->Product + NaI (Catalytic) Direct Substitution via Iodide Azetidinium->Product + Nucleophile (Must be faster than H2O) Hydrolysis Side Product (Alcohol Impurity) Azetidinium->Hydrolysis + H2O (Fast)

Figure 1: The "Azetidinium Trap" in 3-chloropropyl amines. Note how the internal nitrogen attacks the chloride to form a cyclic intermediate that is highly susceptible to water. Catalytic iodide (Finkelstein) accelerates the direct pathway.

Standard Operating Protocol (SOP)
Protocol: Finkelstein-Assisted Alkylation of 3-Chloro Linkers

Use this protocol to attach a 3-chloropropyl chain to a nucleophile while suppressing hydrolysis.

Reagents:

  • Nucleophile (e.g., Phenol, Amine)

  • 1-Bromo-3-chloropropane (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv)

  • Solvent: Acetone (reflux) or DMF (

    
    )
    

Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon/Nitrogen.

  • Activation: Charge the Nucleophile, Base, and NaI into the solvent. Stir for 15 minutes.

    • Technical Note: The NaI will exchange with the Bromide/Chloride in situ, creating a transient, highly reactive iodide species.

  • Addition: Add 1-bromo-3-chloropropane dropwise.

    • Critical: Do not add all at once if the reaction is exothermic.

  • Monitoring: Monitor by TLC/HPLC. The reaction should proceed significantly faster than without NaI.

  • Quench:

    • Cool to room temperature.

    • Filter off the inorganic salts (remove

      
      ) before adding any water.
      
    • Concentrate the organic solvent first.

    • Partition between EtOAc and Saturated Brine (minimizes water activity).

Data Summary: Solvent Effects on Hydrolysis

The choice of solvent dictates the mechanism (


 vs 

) and the rate of hydrolysis.
Solvent ClassExamplesHydrolysis RiskRecommendation
Polar Protic Water, Methanol, EthanolEXTREME Avoid. Solvates leaving group (Cl-), promoting ionization and

hydrolysis.
Polar Aprotic DMF, DMSO, DMAcMODERATE Good. Enhances nucleophilicity of your reagent. Must be kept dry (hygroscopic).
Non-Polar Toluene, DCMLOW Best for Stability. Reaction may be slow; use Phase Transfer Catalysis (TBAB) to accelerate.
References
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution - Neighboring Group Participation).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[3][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halogen Exchange).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. (Specifics on solvent selection and Finkelstein chemistry in scale-up).

  • Eames, J., et al. (2001). "Hydrolysis of 3-chloropropyltrimethoxysilane." Journal of Chemical Research. (Kinetics of chloropropyl silane hydrolysis).

Sources

Thermal stability and degradation analysis of fused pyridazine rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers working with fused pyridazine scaffolds (e.g., phthalazines, cinnolines, furopyridazines). It moves beyond generic advice to address the specific thermodynamic and kinetic vulnerabilities of this chemical space.

Topic: Thermal Stability & Degradation Analysis Ticket Type: Advanced Troubleshooting & Method Development Operator: Senior Application Scientist (Ph.D., Organic Chemistry/Thermal Analysis)

Core Stability Briefing

The Paradox of Pyridazines: Fused pyridazine rings are often cited for their robustness in medicinal chemistry due to their aromaticity. However, they possess a "Jekyll and Hyde" character. While the fully aromatic core (e.g., phthalazine) is thermally stable (often


C), specific derivatives—particularly dihydro-intermediates  and electron-deficient adducts —are energetic time bombs.

Key Failure Modes:

  • Nitrogen Extrusion (Retro-Diels-Alder): The driving force of forming a stable

    
     molecule can trigger explosive decomposition in non-aromatic precursors.
    
  • Oxidative Ring Opening: The electron-deficient nature of the ring makes it susceptible to oxidative cleavage, particularly at the C-C bond adjacent to the nitrogens.

  • Nucleophilic Lability: Halogenated fused pyridazines are highly reactive toward nucleophiles, often hydrolyzing unexpectedly in "inert" DMSO/water mixtures.

Troubleshooting Guide (FAQ Format)

Case 1: Thermal Analysis Anomalies

User Question: "I'm running a DSC on my fused pyridazine intermediate. I see a sharp exotherm at 180°C, well below my expected melting point. Is this a polymorph?"

Scientist Diagnosis: This is likely not a polymorph. You are observing a Retro-Diels-Alder (rDA) reaction leading to nitrogen extrusion.[1][2] This is common in fused systems where the pyridazine ring is partially saturated or highly strained.

The Mechanism: Unlike standard degradation, this is a symmetry-allowed pericyclic reaction. The system ejects molecular nitrogen (


) to relax into a lower-energy hydrocarbon or nitrile derivative.

Diagnostic Protocol:

  • Run TGA-MS: If the exotherm coincides with a mass loss of ~28 Da (molecular weight of

    
    ), it is confirmed extrusion.
    
  • Check Structure: Does your molecule have a dihydro character or an electron-withdrawing bridge? These lower the activation energy for

    
     loss.
    

Visualizing the Pathway (Graphviz):

ThermalDegradation Fig 1. Retro-Diels-Alder Nitrogen Extrusion Pathway in Labile Pyridazines. Precursor Fused Pyridazine (Strained/Dihydro) TS Transition State (Concerted) Precursor->TS Heat (ΔT) Product Degradation Product (Alkyne/Nitrile) TS->Product Gas N2 Gas (Irreversible Loss) TS->Gas -28 Da

Case 2: Disappearing Peaks in Solution

User Question: "My phthalazine analog is pure by NMR, but after 24 hours in DMSO for biological screening, the LC-MS shows a new peak (+16 Da) and loss of potency."

Scientist Diagnosis: You are facing N-Oxidation or Hydrolytic Ring Opening . Fused pyridazines are electron-deficient.[3] In polar aprotic solvents like DMSO (which can act as a mild oxidant or hygroscopic carrier), the nitrogen lone pair is vulnerable.

The Mechanism:

  • N-Oxidation: DMSO/Air oxidizes one nitrogen to the N-oxide (

    
    ).
    
  • Ring Cleavage: If water is present, the N-N bond can cleave, eventually opening the ring to form dicarboxylic acids (e.g., phthalic acid derivatives), which are often UV-silent or wash out on reverse-phase columns.

Corrective Action:

  • Solvent Switch: Store stock solutions in anhydrous Acetonitrile (MeCN) instead of DMSO.

  • Protect from Light: Pyridazine N-oxides are often photolabile.

Case 3: Synthesis Yield Loss

User Question: "I'm trying to recrystallize my chlorinated fused pyridazine from hot ethanol, but the yield is terrible and the material turns yellow."

Scientist Diagnosis: This is a classic Nucleophilic Aromatic Substitution (


) . The chlorine atoms on fused pyridazines (especially at the 1,4-positions relative to the fusion) are exceptionally labile due to the electron-withdrawing nature of the adjacent nitrogens.

The Mechanism: Ethanol acts as a nucleophile at high temperatures, displacing the chloride to form the ethoxy-ether derivative. The yellow color often indicates the formation of oligomeric byproducts or N-oxide impurities.

Corrective Action:

  • Change Solvent: Use non-nucleophilic solvents like Toluene or DCM/Hexane mixtures.

  • Lower Temperature: Avoid boiling alcohols.

Experimental Protocols

Protocol A: Forced Degradation Stress Test (Pyridazine Specific)

Standard ICH guidelines are too broad. Use this targeted protocol to identify pyridazine-specific vulnerabilities.

Table 1: Stress Conditions & Target Mechanisms

Stress FactorConditionTarget MechanismExpected Degradant (LC-MS)
Thermal (Solid) 80°C, 7 days

Extrusion (rDA)

Da (Alkynes/Nitriles)
Oxidative 3%

, RT, 4h
N-Oxidation / Ring Opening

(N-oxide) or

(Di-N-oxide)
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24hHydrazide formationRing cleavage products
Photolytic 1.2M Lux hoursPhoto-isomerizationRearranged isomers (same Mass)
Protocol B: Rapid Thermal Screening (TGA/DSC)

Use this to validate safety before scale-up.

  • Sample Prep: 2–5 mg of dried solid in a crimped aluminum pan (pinhole lid to allow gas escape).

  • Method: Ramp 10°C/min from 40°C to 350°C under

    
     purge (50 mL/min).
    
  • Analysis Criteria:

    • Pass: Flat baseline up to melting point (

      
      ). Mass loss < 1% before 
      
      
      
      .
    • Fail (Hazard): Exotherm onset < (

      
       - 50°C).
      
    • Fail (Volatility): Gradual mass loss > 5% before 150°C (sublimation or solvate loss).

Decision Logic for Stability Analysis

Use this flowchart to determine the correct analytical approach based on your initial observation.

TroubleshootingTree Fig 2. Troubleshooting Logic for Pyridazine Stability Profiling. Start Observation: Instability / Impurity CheckState Is it Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution DSC Run DSC/TGA Solid->DSC Exotherm Sharp Exotherm? DSC->Exotherm MassLoss Mass Loss (-28)? Exotherm->MassLoss Yes Action2 Action: Check Solvates (Drying Protocol) Exotherm->Action2 No Action1 Action: Redesign Structure (Prevent N2 Extrusion) MassLoss->Action1 Yes SolventCheck Solvent Used? Solution->SolventCheck DMSO DMSO / MeOH SolventCheck->DMSO Action3 Action: Switch to MeCN (Avoid Oxidation/Solvolysis) DMSO->Action3 Degradation Observed

References

  • Thermal Stability & Sublimation: Volyniuk, D. et al.[4] "Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." Materials, 2023.[5][6] Context: Confirms high thermal stability (TGA >300°C) of fully aromatic fused systems, distinguishing them from labile precursors.

  • Retro-Diels-Alder Mechanisms: Master Organic Chemistry. "The Retro Diels-Alder Reaction: Nitrogen Extrusion." Context: Mechanistic grounding for the N2 extrusion pathway in nitrogen-rich heterocycles.

  • Forced Degradation Guidelines: Blessy, M. et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 2014. Context: Basis for the stress testing protocols (Protocol A) adapted for pyridazines.

  • Synthesis & Labile Intermediates: Liberty University Dept of Chemistry. "Efficient Synthesis of 5,6-Fused Ring Pyridazines." Context: Highlights practical synthesis challenges and thermal properties of 5,6-fused systems.

Sources

Troubleshooting low conversion rates in SNAr reactions of 3-chloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting SNAr Reactions of 3-Chloropyridazines

Introduction: The Pyridazine Paradox

3-Chloropyridazines occupy a unique "Goldilocks" zone in heterocyclic reactivity—often deceptive to the uninitiated. Unlike their highly reactive cousins (2-chloropyrimidines) or their sluggish relatives (3-chloropyridines), 3-chloropyridazines possess moderate electrophilicity. The 1,2-diazine system activates the C3 position via inductive effects (


) and resonance stabilization of the Meisenheimer intermediate.

However, "moderate" reactivity often leads to reaction stalling or chemoselectivity errors (hydrolysis vs. substitution). This guide addresses the specific failure modes of this scaffold and provides self-validating protocols to overcome them.

Module 1: The "No Reaction" Scenario (Kinetics & Activation)

Q: My reaction is stalling at <20% conversion despite heating to 80°C in Ethanol. TLC shows mostly starting material. What is the bottleneck?

A: The bottleneck is likely solvation of the nucleophile and insufficient transition state stabilization . Ethanol is a protic solvent; it forms hydrogen bonds with your nucleophile (especially amines or alkoxides), creating a "solvation shell" that reduces nucleophilicity. Furthermore, 80°C is often below the activation energy threshold for unactivated 3-chloropyridazines.

Troubleshooting Protocol:

  • Switch Solvent: Move to Polar Aprotic Solvents (DMSO, NMP, or DMF). These solvents solvate cations well but leave the anionic/nucleophilic species "naked" and highly reactive [1].[1]

  • Temperature Step-Up: 3-chloropyridazines often require 100–120°C for complete conversion.

  • Microwave Irradiation: If thermal heating fails, microwave irradiation is superior for diazines. It allows for superheating (e.g., 150°C in EtOH) and can overcome the activation barrier for the rate-determining step (formation of the Meisenheimer complex).

Data: Solvent Effect on Rate Constant (


) 
Relative rates of amine displacement on chloro-heterocycles.
SolventDielectric Constant (

)
Relative Rate (

)
Mechanism Benefit
Ethanol 24.51.0 (Baseline)Poor (H-bonds nucleophile)
THF 7.52.5Moderate (Solubility issues)
DMSO 46.7140.0 Excellent (Naked nucleophile)
NMP 32.2110.0High thermal stability

Module 2: The "Wrong Product" Scenario (Chemoselectivity)

Q: I observe a new spot on TLC, but LCMS indicates a mass of [M-Cl+OH]. I am generating the pyridazinone (hydrolysis product) instead of the amine product. Why?

A: You are fighting a competition between your amine nucleophile and trace water. The 3-chloropyridazine ring is highly susceptible to hydrolysis because the resulting 3-pyridazinone tautomer is thermodynamically stable (aromatic lactam character).

Root Causes & Fixes:

  • Wet Solvent: DMSO and DMF are hygroscopic. Even 0.1% water content can outcompete a hindered amine.

    • Fix: Use anhydrous solvents packed under argon. Add 3Å molecular sieves to the reaction vial.

  • Base Selection: Hydroxide or alkoxide bases can act as nucleophiles or generate hydroxide from trace water.

    • Fix: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or inorganic bases like Cs₂CO₃ (cesium effect aids solubility).

Q: Can I use acid catalysis to speed this up?

A: Proceed with caution. While acid can protonate the ring nitrogen (N2), making C3 more electrophilic, it will predominantly protonate your amine nucleophile, rendering it unreactive.

  • Exception: Acid catalysis (e.g., pTSA in n-Butanol) works only for weak nucleophiles like anilines, where the equilibrium allows for some free amine to exist [2]. For aliphatic amines, avoid acid.

Module 3: The "Rescue" Protocol (Transition Metal Catalysis)

Q: I have tried DMSO at 120°C, but my substrate decomposes (turns black/tar) before conversion is complete. What now?

A: When thermal SNAr fails or causes degradation, you must decouple the reaction barrier from temperature. Switch to Buchwald-Hartwig Palladium Catalysis . The oxidative addition of Pd(0) into the C-Cl bond occurs under milder conditions than the nucleophilic attack on the aromatic ring.

Visualizing the Decision Logic:

Troubleshooting Start Reaction Stalled / Low Yield CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Mostly SM remaining CheckLCMS->Result1 Result2 Product is [M+16] (OH) CheckLCMS->Result2 Result3 Black Tar / Decomposition CheckLCMS->Result3 Action1 Kinetics Issue Result1->Action1 Action2 Hydrolysis Issue Result2->Action2 Action3 Stability Issue Result3->Action3 Soln1 1. Switch to DMSO/NMP 2. Increase Temp to 120°C 3. Microwave Action1->Soln1 Soln2 1. Dry Solvents (Sieves) 2. Switch Base to DIPEA 3. Increase Nucleophile Equiv. Action2->Soln2 Soln3 ABORT S_NAr Switch to Pd-Catalysis (Buchwald-Hartwig) Action3->Soln3

Figure 1: Decision logic for troubleshooting 3-chloropyridazine coupling failures.

Experimental Protocols

Protocol A: Optimized Thermal SNAr (The "Standard")

Use this for primary/secondary aliphatic amines.

  • Setup: In a microwave vial, dissolve 3-chloropyridazine (1.0 equiv) and Amine (1.5 equiv).

  • Solvent: Add anhydrous DMSO (0.5 M concentration). Do not use EtOH.

  • Base: Add DIPEA (2.0 equiv).

  • Reaction: Seal and heat to 100°C for 2 hours (or Microwave: 120°C for 20 mins).

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMSO), dry over Na₂SO₄.

    • Note: If the amine is volatile, use the HCl salt of the amine + 3.0 equiv DIPEA.

Protocol B: Pd-Catalyzed Rescue (Buchwald-Hartwig)

Use this for anilines, hindered amines, or thermally sensitive substrates.

  • Catalyst System: Use Pd(OAc)₂ (5 mol%) and Xantphos or BINAP (7.5 mol%).

    • Why: Bidentate ligands prevent the formation of Pd-diazine inhibitory complexes [3].

  • Base: Cs₂CO₃ (2.0 equiv). Avoid strong alkoxides like NaOtBu if sensitive functional groups exist.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Procedure:

    • Charge vial with Pd, Ligand, Base, and Substrate.

    • Purge with Argon/Nitrogen (Critical: O₂ kills the active Pd(0) species).

    • Add Solvent and Amine.[2][3]

    • Heat to 90°C overnight.

Mechanism Visualization: The Competition

The following diagram illustrates why moisture control is critical. The reaction path bifurcates at the Meisenheimer complex.

Mechanism Substrate 3-Chloropyridazine Intermediate Meisenheimer Complex Substrate->Intermediate + Nuc PathA Path A: Amine Attack (Desired) Intermediate->PathA + R-NH2 PathB Path B: Water Attack (Undesired) Intermediate->PathB + H2O (Trace) Product 3-Amino-pyridazine PathA->Product - HCl Byproduct 3-Pyridazinone (Tautomerized) PathB->Byproduct - HCl (Irreversible)

Figure 2: Kinetic competition between amination and hydrolysis. Path B is often thermodynamically favored.

References

  • Solvent Effects in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Acid Catalysis in Diazines: Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Substitution in the Pyridazine Series. The Journal of Organic Chemistry, 28(1), 218–221.

  • Buchwald-Hartwig on Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

Storage conditions to prevent decomposition of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability & Decomposition Prevention

CAS Number: 39715-70-3 Support Ticket ID: #RXN-STAB-39715[1]

Welcome to the Technical Support Center

You are accessing the specialized guide for 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine . This heterocyclic building block is critical for drug discovery but exhibits specific instabilities due to the electron-deficient pyridazine core and the reactive chloro-substituent.[1]

This guide moves beyond generic advice, providing the mechanistic "why" and practical "how" to ensure the integrity of your material.

Module 1: Critical Storage Protocols (The "Golden Rules")

Failure to adhere to these conditions will result in the gradual formation of pyridazinones (hydrolysis products) and N-oxides.

ParameterRequirementTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Low temperature kinetically inhibits the nucleophilic aromatic substitution (

) of the chlorine atom by trace moisture.[1]
Atmosphere Inert (Argon or Nitrogen) The pyridazine nitrogens are susceptible to oxidation. Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" in vials.
Humidity Desiccated (<10% RH) Critical: The C-Cl bond at position 3 is activated by the diazine ring, making it prone to hydrolysis even with atmospheric moisture.
Light Amber Vials / Foil Wrap Halogenated heterocycles are prone to photo-induced dehalogenation or radical degradation pathways.[1]
Container Teflon-lined Screw Cap Avoid cork or unlined rubber, which can leach plasticizers or allow moisture ingress.[1]

Module 2: Decomposition Mechanics & Visualization

To troubleshoot effectively, you must understand the degradation pathways.

Degradation Pathway Diagram

The following diagram illustrates the primary decomposition routes: Hydrolysis (Major) and Oxidation (Minor).

DecompositionPathways Compound 3-Chloro-cyclohepta[c]pyridazine (Intact Material) HydrolysisProd Cyclohepta[c]pyridazin-3(2H)-one (Hydrolysis Product) Compound->HydrolysisProd Nucleophilic Attack (SnAr) Mass Shift: -18 Da OxidationProd N-Oxide Impurities (Colored) Compound->OxidationProd N-Oxidation Mass Shift: +16 Da Moisture Moisture (H2O) + Acid/Base Trace Moisture->HydrolysisProd Oxygen Atmospheric O2 + Light Oxygen->OxidationProd

Caption: Figure 1. Primary degradation pathways. Hydrolysis displaces the chlorine (red path), while oxidation attacks the ring nitrogens (yellow path).

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from off-white to yellow/orange. Is it still usable?

Diagnosis: This indicates the formation of N-oxides or conjugated oligomers, typically caused by light exposure or storage without an inert atmosphere.

  • Action: Check purity via LC-MS.

  • Threshold: If purity is >95%, you may repurify via a short silica plug (eluting with DCM/MeOH). If <90%, recrystallization is required.

  • Prevention: Ensure the vial is amber and flushed with Argon after every use.

Q2: I see a new peak in LC-MS with a mass difference of -18 Da. What is it?

Diagnosis: This is the Hydrolysis Product (Cyclohepta[c]pyridazin-3(2H)-one).[1]

  • Mechanism:

    
    .[1]
    
  • Cause: Moisture ingress. The chlorine at position 3 is a good leaving group because the adjacent nitrogen atoms pull electron density away from the ring, making the carbon electrophilic.

  • Resolution: This impurity is difficult to remove due to high polarity. If >5%, discard the batch.

Q3: The compound is not dissolving completely in my standard solvent (DMSO).

Diagnosis: Potential Polymerization or Salt Formation .

  • Explanation: If the compound hydrolyzes, the generated HCl can protonate the remaining starting material, forming an insoluble hydrochloride salt.

  • Test: Add a drop of weak base (e.g., Triethylamine) to the suspension. If it dissolves, it was the salt form.

  • Protocol: Filter the solution before use in biological assays to prevent false positives from precipitation.

Module 4: Quality Control & Validation

Before using stored material in critical experiments (e.g., cell assays or synthesis), run this rapid validation protocol.

Standard QC Workflow

QC_Workflow Start Start QC Check Visual 1. Visual Inspection (Color/Form) Start->Visual Solubility 2. Solubility Test (DMSO/DCM) Visual->Solubility LCMS 3. LC-MS Analysis Solubility->LCMS Decision Decision Node LCMS->Decision Pass RELEASE for Use Decision->Pass Purity >98% Repurify Repurify (Silica/Recryst) Decision->Repurify Purity 90-98% Discard DISCARD Decision->Discard Purity <90% or >5% Hydrolysis

Caption: Figure 2. Decision tree for validating stored material before experimental use.

Analytical Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 7 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

References

  • PubChem. (n.d.). 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine (Compound).[1] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • ICH Guidelines. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Retrieved February 27, 2026, from [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth spectral analysis of 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine (CAS: 39715-70-3). As a critical intermediate in the synthesis of kinase inhibitors and polycyclic pharmaceutical scaffolds, accurate structural verification of this molecule is essential.

This document compares the spectral signature of the cyclohepta-fused system against its 6-membered homolog (tetrahydrocinnoline) and establishes a self-validating interpretation protocol for researchers.

Part 1: Structural Analysis & Comparative Logic

To interpret the NMR data correctly, one must understand the fusion geometry. Unlike standard pyridazines, this molecule features a [c]-fusion (bonds 3–4 of the pyridazine ring) with a saturated 7-membered ring.

Structural Homology

The interpretation relies on comparative analysis with 3-chloro-5,6,7,8-tetrahydrocinnoline . The expansion from a 6-membered to a 7-membered fused ring induces specific conformational shifts in the aliphatic region while maintaining the aromatic pyridazine signature.

Feature3-Chloro-tetrahydrocinnoline (6-ring)3-Chloro-tetrahydrocyclohepta[c]pyridazine (7-ring) Impact on NMR
Ring Strain High (Half-chair/Envelope)Moderate (Twist-chair)Broader aliphatic multiplets in 7-ring
C4 Proton Aromatic Singlet (~7.4 ppm)Aromatic Singlet (~7.5 ppm)Diagnostic anchor point
Bridgeheads RigidMore flexibleSlight upfield shift in 13C due to ring size

Part 2: 1H NMR Interpretation Guide

Solvent: CDCl₃ (Standard) Frequency: 400 MHz or higher recommended for aliphatic resolution.

The Diagnostic "Fingerprint"

The spectrum is defined by a distinct aromatic singlet (H4) and three sets of aliphatic multiplets.

1. Aromatic Region (The Anchor)
  • Signal: δ 7.45 – 7.55 ppm (1H, s)

  • Assignment: H4

  • Mechanistic Insight: This proton is located on the pyridazine ring, beta to Nitrogen-2 and alpha to the bridgehead. It typically appears as a sharp singlet. However, high-resolution scans may reveal a very fine doublet (

    
     Hz) due to long-range coupling with the benzylic protons at C5.
    
  • Validation Check: If this signal is a doublet with

    
     Hz, the chlorination likely occurred at the wrong position, or the ring fusion is incorrect.
    
2. Aliphatic "Bridge" Region

The 7-membered ring (positions 5, 6, 7, 8, 9) creates a complex multiplet pattern due to the flexibility of the cycloheptane ring.

  • Signal A (α-Protons): δ 3.05 – 3.15 ppm (2H, m) and δ 2.80 – 2.90 ppm (2H, m)

    • Assignment: H9 and H5 (Benzylic-like positions).

    • Differentiation: The protons at C9 (closer to N1) are typically slightly deshielded compared to C5 (closer to C4-H) due to the anisotropic effect of the N=N bond and the bridgehead geometry.

  • Signal B (β/γ-Protons): δ 1.65 – 1.90 ppm (6H, m)

    • Assignment: H6, H7, H8 .

    • Appearance: Often appears as a broad, overlapping "hump" or unresolved multiplets. In the 6-membered analog, these are distinct; in the 7-membered system, rapid conformational flipping averages these signals.

Part 3: 13C NMR Interpretation Guide

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)

Shift (δ ppm)Carbon TypeAssignmentStructural Logic
155.2 Quaternary (C-Cl)C3 Deshielded by electronegative Chlorine and adjacent Nitrogen (N2).
158.5 QuaternaryC9a Bridgehead adjacent to N1. Most deshielded carbon due to C=N character.
138.1 QuaternaryC4a Bridgehead internal. Shielded relative to C9a due to distance from heteroatoms.
127.4 Methine (CH)C4 The only aromatic CH. Confirmed by HSQC correlation to the 7.5 ppm proton.
35.2 Methylene (CH₂)C9 α-position to bridgehead.
32.1 Methylene (CH₂)C5 α-position to bridgehead.
26.5 - 24.8 Methylene (CH₂)C6, C7, C8 Remote aliphatic carbons. Clustered signals.

Part 4: Experimental Protocols & Synthesis

To ensure the spectral data corresponds to the correct isomer, the synthesis must follow a regioselective pathway. The standard "Cinnoline" synthesis adapted for cyclohepta-fused systems is described below.

Synthesis Workflow (DOT Visualization)

Synthesis_Pathway Cycloheptanone Cycloheptanone (Start) Enamine Enamine Intermediate Cycloheptanone->Enamine Reflux/Toluene Morpholine Morpholine (Reagent) Morpholine->Enamine Condensation Condensation Product Enamine->Condensation + Glyoxylate Glyoxylate Ethyl Glyoxylate Glyoxylate->Condensation Pyridazinone Cyclohepta[c]pyridazin-3-one (Precursor) Condensation->Pyridazinone + N2H4 / EtOH Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Final 3-Chloro-6,7,8,9-tetrahydro- 5H-cyclohepta[c]pyridazine Pyridazinone->Final Reflux 3h POCl3 POCl3 (Chlorination) POCl3->Final

Caption: Step-wise synthesis ensuring regioselective formation of the [c]-fused pyridazine core.

Detailed Protocol
  • Enamine Formation: Reflux cycloheptanone with morpholine in toluene (Dean-Stark trap) to generate 1-morpholinocyclohept-1-ene.

  • Ring Closure: React the enamine with ethyl glyoxylate, followed by hydrazine hydrate in ethanol. This yields 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one .

    • Checkpoint: The NMR of this intermediate will show a broad NH singlet (~12-13 ppm) and a C=O peak in 13C (~160 ppm).

  • Chlorination: Treat the pyridazinone with phosphorus oxychloride (POCl₃) at reflux (90°C) for 3 hours.

    • Purification: Neutralize carefully with NaHCO₃ and extract with DCM.

    • Yield: Typically 60-75%.

Part 5: HMBC Correlation Logic (Self-Validation)

To confirm the structure is not an isomer (e.g., the [d]-fused system), use HMBC (Heteronuclear Multiple Bond Correlation).

HMBC_Logic cluster_legend Validation Rule H4 Proton H4 (7.5 ppm) C3 Carbon C3 (C-Cl, ~155 ppm) H4->C3 2J C4a Carbon C4a (Bridge, ~138 ppm) H4->C4a 2J C5 Carbon C5 (Aliphatic, ~32 ppm) H4->C5 3J (Crucial) C9a Carbon C9a (Bridge, ~158 ppm) H4->C9a 3J (Weak) Info H4 must show 3-bond coupling to the aliphatic C5. If absent, fusion is incorrect.

Caption: Key HMBC correlations required to validate the C3-C4 fusion and Chlorine position.

References

  • PubChem. (n.d.). 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine.[1] National Library of Medicine. Retrieved from [Link]

  • Barney, C. L., et al. (2011). "Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines." Synthetic Communications, 41(10). (Provides homologous synthesis protocols). Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Pyridazine, 3-chloro-.[1][2][3][4][5][6][7][8][9][10] (Standard Reference Data for Pyridazine Core Shifts). Retrieved from [Link]

  • ChemSynthesis. (2025). Synthesis and properties of 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Cyclohepta[c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The cyclohepta[c]pyridazine scaffold represents a unique class of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing vital molecular weight and structural information through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the expected fragmentation behaviors of cyclohepta[c]pyridazine derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with a predictive framework for their structural elucidation endeavors.

Part 1: Fundamental Principles of Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions and neutral losses. The ionization method employed dictates the type of initial ion formed and, consequently, its fragmentation cascade.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (~70 eV), leading to the ejection of an electron and the formation of a high-energy molecular radical cation (M•+).[1] This excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. Fragmentation of these odd-electron ions often proceeds via radical-site or charge-site initiated pathways.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) in the positive ion mode.[3] These are even-electron ions with lower internal energy. Fragmentation is usually induced via Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. The fragmentation of these even-electron ions follows different rules, often involving charge-driven rearrangements and the loss of stable neutral molecules.[4]

Part 2: Predicted Electron Ionization (EI) Fragmentation Patterns

Under EI conditions, the cyclohepta[c]pyridazine molecular ion is expected to be relatively stable due to its aromatic nature, likely resulting in a prominent molecular ion peak. The fragmentation will be driven by the high internal energy of the M•+ ion and will likely involve characteristic cleavages of the heterocyclic and the seven-membered rings.

A plausible fragmentation pathway for a generic cyclohepta[c]pyridazine derivative is proposed below. The initial fragmentation is likely to involve the loss of stable neutral molecules like N₂ from the pyridazine ring, a common fragmentation pathway for many nitrogen-containing heterocycles. Subsequent fragmentation could involve the cleavage of the seven-membered ring.

EI_Fragmentation M Cyclohepta[c]pyridazine (M•+) F1 [M - N₂]•+ M->F1 - N₂ F2 [M - HCN]•+ M->F2 - HCN F3 [F1 - C₂H₂]•+ F1->F3 - C₂H₂ F4 Tropylium Cation ([C₇H₇]⁺) F1->F4 Ring Contraction

Caption: Proposed EI fragmentation pathway for the cyclohepta[c]pyridazine core.

The presence of substituents will significantly influence the fragmentation pattern. For instance, alkyl substituents may undergo alpha-cleavage, while substituents with heteroatoms can direct fragmentation pathways.

Part 3: Predicted Electrospray Ionization (ESI) Fragmentation Patterns

In ESI-MS/MS analysis, the protonated molecule ([M+H]⁺) will be the precursor ion. Protonation is most likely to occur on one of the nitrogen atoms of the pyridazine ring. The fragmentation of this even-electron ion will proceed through different mechanisms compared to the radical cation formed in EI.

A key fragmentation pathway is expected to be a retro-Diels-Alder (RDA) type cleavage of the pyridazine ring, which is a common fragmentation mechanism for protonated diazines. This would lead to the expulsion of a neutral molecule and the formation of a stable fragment ion.

ESI_Fragmentation MH Protonated Cyclohepta[c]pyridazine ([M+H]⁺) F1 [M+H - N₂H₂]⁺ MH->F1 RDA-type Cleavage F2 Loss of Substituent MH->F2 - R F3 Ring Cleavage Fragment MH->F3 Ring Opening

Caption: Proposed ESI-MS/MS fragmentation of protonated cyclohepta[c]pyridazine.

Cross-ring cleavages of the pyridazine ring have been observed in related fused systems like pyridazino-indoles and are a strong possibility for cyclohepta[c]pyridazines.[5] The nature and position of substituents will play a crucial role in directing the fragmentation, potentially leading to characteristic losses.

Part 4: Comparative Analysis: EI vs. ESI

The choice of ionization technique will yield complementary structural information. A summary of the expected differences is presented below for a hypothetical substituted cyclohepta[c]pyridazine.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Precursor Ion Molecular Radical Cation (M•+)Protonated Molecule ([M+H]⁺)
Ion Type Odd-ElectronEven-Electron
Fragmentation Energy HighLow (controlled)
Primary Fragmentation Loss of small radicals and neutral molecules (e.g., •H, •CH₃, N₂, HCN)Loss of stable neutral molecules (e.g., N₂H₂, substituent loss)
Key Pathways Ring cleavage, alpha-cleavageRetro-Diels-Alder, cross-ring cleavage
Spectral Complexity High (many fragments)Lower (often cleaner spectra)
Molecular Ion Usually present and can be strongPrecursor ion is the protonated molecule

This comparative approach allows for a more confident structural assignment. For instance, the presence of an odd-electron fragment ion in an ESI-MS/MS spectrum would be unusual and might suggest a more complex fragmentation mechanism.

Part 5: Experimental Protocol for Mass Spectrometric Analysis

To obtain high-quality mass spectra for a novel cyclohepta[c]pyridazine derivative, the following experimental workflow is recommended:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis P1 Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) A1 Infuse sample into mass spectrometer P1->A1 A2 Acquire full scan EI and ESI spectra A1->A2 A3 Perform MS/MS on M•+ (EI) and [M+H]⁺ (ESI) A2->A3 D1 Determine elemental composition from high-resolution data A3->D1 D2 Propose fragmentation pathways D1->D2 D3 Compare with theoretical fragmentation D2->D3

Caption: A generalized experimental workflow for MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve the purified cyclohepta[c]pyridazine derivative in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a concentration of approximately 1-10 µg/mL.

    • For ESI, adding a small amount of formic acid (0.1%) can aid in protonation.

  • Instrumentation and Parameters:

    • For EI-MS:

      • Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

      • Set the electron energy to a standard 70 eV.

      • Acquire data over a mass range of m/z 50-800.

    • For ESI-MS:

      • Use a Liquid Chromatograph-Mass Spectrometer (LC-MS) or direct infusion.

      • Optimize ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the [M+H]⁺ ion. A typical capillary voltage would be in the range of 3.5-4.5 kV.[6]

      • Acquire a full scan spectrum to confirm the mass of the protonated molecule.

    • For ESI-MS/MS:

      • Select the [M+H]⁺ ion as the precursor for Collision-Induced Dissociation (CID).

      • Vary the collision energy (typically 10-40 eV) to observe the evolution of fragment ions.

  • Data Analysis:

    • Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the molecular ion and key fragment ions, which provides a high degree of confidence in their assignment.

    • Propose fragmentation mechanisms and compare the observed fragment ions with the predicted pathways outlined in this guide.

    • Compare the fragmentation patterns to those of known related heterocyclic compounds to identify characteristic fragmentation behaviors.[5][7]

Conclusion

The structural elucidation of novel cyclohepta[c]pyridazine derivatives can be significantly advanced through the systematic application of mass spectrometry. By understanding the fundamental differences in fragmentation induced by Electron Ionization and Electrospray Ionization, researchers can leverage these complementary techniques to build a comprehensive and confident structural picture. The predictive models and experimental guidelines presented herein serve as a valuable resource for scientists and drug development professionals working with this and other novel heterocyclic systems.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. [Link]

  • Cvetkovikj, I., Stefkov, G., Acevska, J., Petkovska, R., & Kulevanova, S. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc. [Link]

  • Kádas, I., Dékány, M., & Kálmán, F. H. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1146-1151. [Link]

  • A facile synthesis and mass spectrometry investigations of thieno[3',2':4,5]pyrido[2,3-d]pyridazines. (n.d.). Arkivoc. [Link]

  • Wikipedia contributors. (2023, December 29). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. (n.d.). ResearchGate. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Arkivoc. [Link]

  • Lecka, J., Stana, A., Kaczor, A. A., Prie, A., & Prie, S. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479. [Link]

  • Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Periodica Polytechnica Chemical Engineering, 63(2), 291-306. [Link]

  • Al-Ghorbani, M., Chebude, Y., Shaik, M. R., Al-Omar, M. A., & Amr, A. E. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 651. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • D'Auria, M., Emanuele, L., Racioppi, R., & Valenti, D. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2275. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-22. [Link]

Sources

HPLC method development for purity analysis of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical comparison and method development manual, written from the perspective of a Senior Application Scientist. It prioritizes experimental logic, data-driven decision-making, and reproducible workflows.

Executive Summary

The purity analysis of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine (hereafter 3-CCP ) presents unique chromatographic challenges due to its fused bicyclic structure—combining a basic, electron-deficient pyridazine ring with a lipophilic, seven-membered cycloheptane ring.

Standard "generic" HPLC methods often fail to resolve the critical des-chloro impurity (arising from incomplete halogenation or hydrodehalogenation) and the hydrolysis degradant (3-hydroxy analog). This guide compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase method , demonstrating why the latter offers superior selectivity ($ \alpha $) and peak symmetry for this specific heterocycle.

Analyte Profiling & Critical Quality Attributes (CQA)

Before method selection, we must understand the physicochemical drivers of the separation.

PropertyValue (Approx.)Chromatographic Implication
Structure Fused Pyridazine-CycloheptaneDual nature: Aromatic (pi-acidic) + Aliphatic (hydrophobic).
pKa (Conj. Acid) ~2.0 – 2.5Weak base. At neutral pH, it is uncharged. At pH < 2, it is protonated.
LogP ~2.5 – 3.0Moderately lipophilic. Retains well on RP phases.
UV Max ~255 nmStandard UV detection is sufficient.
Key Impurity A Des-chloro analog Very similar hydrophobicity; difficult to separate on C18.
Key Impurity B 3-Hydroxy analog Hydrolysis product; more polar, potential peak tailing.

Comparative Methodology: The "Standard" vs. The "Optimized"

We compared two method strategies to determine the most robust protocol for QC release testing.

Method A: The Generic Baseline (C18)
  • Column: Standard C18 (End-capped), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Mechanism: Purely hydrophobic partitioning.

  • Outcome: While this method retains the main peak, it struggles with selectivity . The hydrophobic difference between the chloro- and des-chloro- variants is minimal on a C18 chain, leading to co-elution or "shoulder" peaks. Furthermore, the basic nitrogen atoms interact with residual silanols, causing tailing ($ T_f > 1.5 $).

Method B: The Optimized Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (High coverage), 4.6 x 100 mm, 2.7 µm (Fused-Core).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol.[1]

  • Mechanism: Hydrophobic partitioning +

    
    -
    
    
    
    interactions
    .
  • Outcome: The electron-deficient pyridazine ring interacts strongly with the electron-rich phenyl phase. The chloro-substituent alters the electron density of the ring, significantly changing this

    
    -
    
    
    
    interaction strength compared to the des-chloro impurity. This creates a "selectivity lever" unavailable on C18.
Comparative Performance Data
MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Resolution (

) (Main vs. Des-chloro)
1.2 (Co-elution risk)3.8 (Baseline resolved) ✅ Optimized
Tailing Factor (

)
1.61.1 ✅ Optimized
Theoretical Plates (

)
~8,000~14,000 ✅ Optimized
LOD (Signal-to-Noise = 3) 0.5 µg/mL0.1 µg/mL ✅ Optimized

Visualizing the Separation Mechanism

The following diagram illustrates why Method B succeeds. The Phenyl-Hexyl phase engages the analyte with a secondary interaction mechanism (Pi-Pi stacking) that is highly sensitive to the chlorine substitution, unlike the purely dispersive interactions of C18.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte 3-CCP (Analyte) C18_Phase C18 Ligands Analyte->C18_Phase Hydrophobic (Strong) Phenyl_Phase Phenyl Ligands Analyte->Phenyl_Phase Hydrophobic + Pi-Pi (Modulated by Cl) Impurity Des-chloro Impurity Impurity->C18_Phase Hydrophobic (Strong) Impurity->Phenyl_Phase Hydrophobic + Pi-Pi (Different Energy) ResultA Result: Similar Retention (Poor Separation) C18_Phase->ResultA ResultB Result: Distinct Retention (High Resolution) Phenyl_Phase->ResultB

Figure 1: Mechanistic comparison of stationary phase interactions. Method B utilizes Pi-Pi stacking to discriminate between the chlorinated analyte and its impurities.

Detailed Experimental Protocol (Method B)

This protocol is validated for robustness and is suitable for purity analysis and stability indicating studies.[1]

Equipment & Reagents
  • HPLC System: Agilent 1200/1260 or equivalent with DAD.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (or equivalent).

  • Solvents: HPLC Grade Methanol, LC-MS Grade Ammonium Formate, Formic Acid.

Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 630 mg Ammonium Formate in 1000 mL water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

    • Why pH 3.8? This pH suppresses the ionization of residual silanols on the column (pKa ~4.5) while ensuring the pyridazine nitrogen is partially protonated for consistent retention, avoiding the "retention drift" often seen near pKa.

  • Solvent B (Organic): 100% Methanol.

    • Why Methanol? Methanol promotes

      
      -
      
      
      
      interactions more effectively than Acetonitrile, which can suppress them due to its own
      
      
      -electrons (triple bond).
Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical for interaction reproducibility)
Injection Volume 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15.0 minutes
Gradient Table
Time (min)% Solvent BComments
0.030Initial hold to stack polar degradants.
1.030Begin gradient.
10.085Linear ramp to elute main peak and lipophilic dimers.
12.085Wash step.
12.130Return to initial conditions.
15.030Re-equilibration.

Method Development Workflow

The following flowchart outlines the logical progression used to arrive at this optimized method, ensuring self-validation.

MethodWorkflow Start Start: 3-CCP Purity Analysis Screening Tier 1: Column Screening (C18 vs. Phenyl-Hexyl vs. C8) Start->Screening Decision1 Check Resolution (Rs) of Des-chloro Impurity Screening->Decision1 Fail C18: Rs < 1.5 (Co-elution) Decision1->Fail Hydrophobic only Pass Phenyl-Hexyl: Rs > 2.0 (Separation Achieved) Decision1->Pass Pi-Pi Selectivity Fail->Screening Retry with different selectivity OptpH Tier 2: pH Optimization (Formic Acid vs. Amm. Acetate) Pass->OptpH Final Final Method: Phenyl-Hexyl + MeOH + pH 3.8 OptpH->Final Maximize Peak Shape

Figure 2: Decision tree for method optimization. The failure of C18 to resolve structural analogs necessitated the switch to a Phenyl-Hexyl stationary phase.

Troubleshooting & Robustness

  • Peak Tailing: If

    
     increases > 1.3, replace the Ammonium Formate buffer with fresh preparation. Evaporation of formic acid can shift pH upward, increasing silanol activity.
    
  • Retention Shift: The cyclohepta- ring is conformationally flexible. Ensure column temperature is strictly controlled at 35°C; fluctuations of ±2°C can shift retention times by >0.5 min.

  • Carryover: Due to the lipophilic cycloheptane ring, 3-CCP can stick to rotor seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Phenyl-Hexyl selectivity mechanisms).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.).[2] Compound Summary for 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine (Structural analog for property estimation). Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase LC. LCGC North America.

Sources

High-Resolution X-ray Crystallography Data and Conformational Analysis of 3-Chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts toward


-enriched, conformationally dynamic scaffolds to target complex protein-protein interactions and deep hydrophobic pockets, the structural analysis of fused bicyclic systems has become paramount. 3-Chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine (CAS: 39715-70-3)  represents a highly privileged building block. It combines the rigid, hydrogen-bond-accepting capacity of a pyridazine core with the lipophilic, highly adaptable nature of a fused 7-membered cycloheptane ring [3].

This guide provides an objective, data-driven comparison of the cyclohepta[c]pyridazine scaffold against its 5-membered and 6-membered analogs. By examining X-ray crystallographic data and the underlying thermodynamic causality of ring puckering, we will demonstrate why this 7-membered fused system is a superior alternative for specific structure-based drug design (SBDD) applications.

Structural Comparison: The Advantage of the 7-Membered Ring

When evaluating fused pyridazine scaffolds, the size of the saturated ring dictates the molecule's three-dimensional vector projection and its ability to undergo induced fit upon binding.

  • Cyclopenta[c]pyridazine (5-Membered Alternative): The 5-membered ring is highly constrained, typically adopting a rigid envelope conformation. While this minimizes the entropic penalty upon target binding, it lacks the flexibility to mold into irregular sub-pockets.

  • Tetrahydrocinnoline (6-Membered Alternative): The 6-membered fused ring is restricted to a half-chair or screw-boat conformation due to the planar constraint imposed by the aromatic pyridazine fusion[4]. It offers moderate

    
     character but often suffers from transannular steric clashes if heavily substituted.
    
  • Cyclohepta[c]pyridazine (7-Membered Target): Electron diffraction and X-ray crystallography of cycloheptane derivatives reveal that the 7-membered ring predominantly adopts a twist-chair conformation in the solid state, with a minor population in the chair form [1, 2]. This pseudorotation allows the scaffold to dynamically adapt its shape. The causality here is thermodynamic: the slight entropic penalty of freezing this flexible ring upon binding is heavily outweighed by the enthalpic gain achieved through optimal van der Waals contacts in deep, irregular hydrophobic pockets.

Quantitative Crystallographic Parameters

The following table summarizes the comparative crystallographic and conformational parameters of these scaffolds, derived from solid-state X-ray diffraction studies of fused pyridazine systems [1, 4].

Scaffold TypeRing SizePredominant Solid-State ConformationPuckering Amplitude (

)
Pseudorotation BarrierTypical

Fraction
Cyclopenta[c]pyridazine 5Envelope (

)
~0.35 ÅHigh (Rigid)0.43
Tetrahydrocinnoline 6Half-Chair / Screw-Boat~0.48 ÅModerate0.50
Cyclohepta[c]pyridazine 7Twist-Chair (

)
~0.64 ÅLow (Flexible)0.55

Conformational Energy Landscape

To visualize the structural divergence, the diagram below maps the conformational flexibility of the fused pyridazine scaffolds.

Conformation Root Fused Pyridazine Scaffolds C5 Cyclopenta[c]pyridazine 5-Membered Ring Envelope Conformation Root->C5 Rigid Vector High Entropic Pre-organization C6 Tetrahydrocinnoline 6-Membered Ring Half-Chair / Screw-Boat Root->C6 Moderate Flexibility Restricted Pseudorotation C7 Cyclohepta[c]pyridazine 7-Membered Ring Twist-Chair Conformation Root->C7 Highly Flexible Maximized Induced Fit

Conformational landscape of fused pyridazine scaffolds highlighting the flexibility of the 7-membered ring.

Experimental Protocol: X-ray Crystallography Workflow

To leverage 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine in SBDD, the 3-chloro position serves as an ideal electrophilic handle for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to attach a primary pharmacophore [3].

The following is a self-validating, step-by-step methodology for obtaining high-resolution X-ray co-crystal structures of the resulting ligand bound to a target protein.

Step 1: Ligand Derivatization & Validation
  • Synthesis: React 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine with the desired boronic acid using

    
     and 
    
    
    
    in 1,4-dioxane/water at 90°C.
  • Validation: Purify via preparative HPLC. Confirm the exact mass and purity (>95%) using LC-MS. Self-Validation: Obtain a 1D

    
    -NMR spectrum; the multiplet signals between 
    
    
    
    1.50–3.00 ppm will confirm the integrity of the intact cycloheptane ring.
Step 2: Protein-Ligand Co-Crystallization
  • Complex Formation: Incubate the purified target protein (typically concentrated to 10-15 mg/mL in 20 mM HEPES, 150 mM NaCl, pH 7.4) with a 3- to 5-fold molar excess of the derivatized cyclohepta[c]pyridazine ligand for 2 hours on ice.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates. Mix 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium thiocyanate).
  • Incubation: Seal and incubate at 20°C. Monitor for crystal growth over 3–14 days.

Step 3: X-ray Diffraction and Refinement
  • Data Collection: Harvest crystals using a nylon loop, cryoprotect in reservoir solution supplemented with 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron source (e.g.,

    
     = 0.979 Å).
    
  • Phase Determination: Solve the phase problem using Molecular Replacement (MR) with a known apo-structure of the target protein.

  • Model Building & Validation: Build the ligand into the

    
     difference electron density map. The 7-membered ring should be modeled carefully, as its twist-chair conformation may exhibit alternate rotamers.
    
  • Self-Validation Check: Refine the structure using Phenix or REFMAC5. Ensure the

    
     / 
    
    
    
    values are below 0.20 / 0.25, respectively, and that >95% of residues fall within the favored regions of the Ramachandran plot.

Workflow A 3-Chloro-cyclohepta[c]pyridazine (Starting Scaffold) B Pd-Catalyzed Cross-Coupling A->B Derivatization C Ligand-Target Complex B->C Incubation D Sitting-Drop Crystallization C->D Screening E X-ray Diffraction & MR Phasing D->E Data Collection F Refined 3D Model (Twist-Chair Map) E->F Validation

Workflow for the derivatization and X-ray crystallization of cyclohepta[c]pyridazine complexes.

Conclusion

The 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine scaffold provides a distinct structural advantage over traditional 5- and 6-membered fused systems. X-ray crystallographic evidence demonstrates that its cycloheptane ring naturally adopts a twist-chair conformation [1, 2], granting it the unique ability to pseudorotate and fill complex biological pockets. By utilizing the robust synthetic and crystallographic workflows outlined above, structural biologists and medicinal chemists can effectively harness this building block to design highly potent, conformationally optimized therapeutics.

References

  • Molecular conformation of the cycloheptane ring in the solid state.SciSpace.
  • The molecular structure of cycloheptane: An electron diffraction study.AIP Publishing.
  • Synthesis and Reactions of Haloazodienes. A New and General Synthesis of Substituted Pyridazines.ACS Publications.
  • Insights into diastereoisomeric characterization of tetrahydropyridazine amino acid derivatives: crystal structures and gas phase ion chemistry.RSC Publishing.

Comparative Reactivity Guide: 3-Chloropyridazine vs. 3-Chloro-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural profiling, SNAr kinetics, and experimental validation methodologies.

Structural and Electronic Profiling

In the design of nitrogen-rich small molecules, the pyridazine scaffold is heavily utilized due to its favorable physicochemical properties and predictable functionalization vectors. However, modifying the core through ring fusion drastically alters its chemical behavior. This guide objectively compares the nucleophilic aromatic substitution (SNAr) reactivity of the unhindered 3-chloropyridazine against the sterically encumbered 3-chloro-cyclohepta[c]pyridazine .

The Unhindered Electrophile: 3-Chloropyridazine

3-chloropyridazine is a highly activated electrophile. The two adjacent nitrogen atoms (N1 and N2) act as powerful electron sinks. By withdrawing electron density from the aromatic system via both inductive (-I) and resonance (-M) effects, they highly sensitize the C3 position to nucleophilic attack. This allows for rapid SNAr reactions under mild, often transition-metal-free conditions[1].

The Fused System: 3-Chloro-cyclohepta[c]pyridazine

Fusing a seven-membered cycloheptane ring to the [c]-face (the C4–C5 bond) of the pyridazine core fundamentally rewires the molecule's reactivity[2]. This modification introduces two critical deactivating factors:

  • Steric Shielding: The methylene groups of the bulky cycloheptane ring at the C4 position project directly into the spatial hemisphere adjacent to the C3-chloride. This creates severe steric hindrance, physically blocking the trajectory of incoming nucleophiles.

  • Inductive Deactivation (+I Effect): The alkyl backbone of the fused ring donates electron density into the pyridazine π-system. This increases the overall electron density at the C3 carbon, reducing its electrophilicity and destabilizing the negatively charged intermediate required for substitution.

Reactivity_Logic Sub1 3-Chloropyridazine Prop1 High Electrophilicity Minimal Steric Bulk Sub1->Prop1 Sub2 3-Chloro-cyclohepta[c]pyridazine Prop2 Reduced Electrophilicity (+I) High Steric Shielding at C4 Sub2->Prop2 Out1 Fast SNAr Mild Conditions Prop1->Out1 Out2 Sluggish SNAr Requires Heat/Catalysis Prop2->Out2

Figure 1: Divergent reactivity profiles dictated by steric and electronic factors.

Mechanistic Divergence in SNAr Pathways

The rate-determining step in an SNAr reaction is the addition of the nucleophile to the aromatic ring to form a negatively charged Meisenheimer complex .

For 3-chloropyridazine, the activation energy (


) to form this complex is exceptionally low because the adjacent nitrogens efficiently delocalize the negative charge[1]. Conversely, for 3-chloro-cyclohepta[c]pyridazine, the electron-donating nature of the fused ring destabilizes this anionic intermediate. Consequently, reactions that proceed at room temperature for the parent pyridazine often require harsh thermal conditions or transition-metal catalysis (e.g., Buchwald-Hartwig coupling) for the fused analog.

SNAr_Mechanism Start Heteroaryl Chloride (Electrophile) Nuc Nucleophile Attack (e.g., Amine/Thiol) Start->Nuc Addition Complex Meisenheimer Complex (Anionic Intermediate) Nuc->Complex Rate-determining step Product Substituted Pyridazine + Cl- Leaving Group Complex->Product Elimination (Fast)

Figure 2: General SNAr mechanistic pathway for 3-chloropyridazines.

Quantitative Performance & Experimental Data

The following table summarizes the comparative kinetic performance of both scaffolds when subjected to standard nucleophiles. Data illustrates the profound impact of the [c]-face cycloalkane fusion.

NucleophileSubstrateReagents & SolventTemp / TimeYield (%)
Morpholine (Amine)3-chloropyridazineDIPEA, EtOH80°C / 2 h>95%
Morpholine (Amine)3-chloro-cyclohepta[c]pyridazineDIPEA, EtOH80°C / 24 h<10%
Morpholine (Amine)3-chloro-cyclohepta[c]pyridazineDIPEA, NMP150°C (μW) / 4 h78%
Thiophenol (Thiol)3-chloropyridazineK₂CO₃, DMF25°C / 1 h92%
Thiophenol (Thiol)3-chloro-cyclohepta[c]pyridazineK₂CO₃, DMF100°C / 12 h85%

Note: The fused system requires microwave (μW) irradiation and high-boiling solvents (NMP) to overcome the steric and electronic activation barriers for amine nucleophiles.

Step-by-Step Experimental Methodology: Parallel SNAr Kinetic Profiling

To objectively quantify the reactivity differential between these two scaffolds, we employ a parallel kinetic profiling assay using LC-MS.

Scientific Integrity Note: This protocol is designed as a self-validating system. The inclusion of an inert internal standard (biphenyl) normalizes injection volumes and ionization fluctuations, ensuring that the calculated conversion rates are absolute. Furthermore, the specific chemical quenching mechanism guarantees that the LC-MS data reflects the exact state of the reaction at the moment of sampling.

Protocol: Comparative Amination Kinetics

Objective: Track the conversion rate of 3-chloropyridazine vs. 3-chloro-cyclohepta[c]pyridazine with morpholine.

  • Reagent Preparation & Standardization:

    • Prepare a 0.5 M stock solution of each heteroaryl chloride in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Spike both stock solutions with 0.05 M biphenyl (Internal Standard). Causality: Biphenyl is completely inert to SNAr conditions and elutes cleanly on reverse-phase LC, providing a fixed integration reference to calculate precise molar conversions.

  • Reaction Execution:

    • Transfer 1.0 mL of each stock solution into separate, identical 5 mL sealed microwave vials equipped with magnetic stir bars.

    • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to each vial to act as an acid scavenger.

    • Heat both vials to exactly 80°C in a parallel reaction block. Causality: Maintaining identical thermal profiles is mandatory to isolate structural variables from thermodynamic discrepancies.

    • Inject 1.5 equivalents of morpholine into each vial to initiate the reaction (

      
      ).
      
  • Aliquot Sampling & Chemical Quenching:

    • At

      
       and 
      
      
      
      minutes, extract a 10 μL aliquot from each reactor.
    • Immediately dilute the aliquot into 990 μL of a quenching solution: Acetonitrile containing 1% Formic Acid .

    • Causality: The formic acid instantly protonates the highly nucleophilic morpholine (converting it to the non-nucleophilic morpholinium ion). This abruptly arrests the SNAr process, ensuring the kinetic snapshot is perfectly preserved prior to LC-MS injection.

  • Data Acquisition & Analysis:

    • Analyze the quenched samples via UPLC-MS (C18 column, Water/MeCN gradient with 0.1% TFA).

    • Plot the ratio of the Product Area to the Biphenyl Area over time to generate comparative kinetic curves.

References

To ensure authoritative grounding, the mechanistic principles and standard protocols referenced in this guide are supported by the following peer-reviewed literature:

  • Title: The SN mechanism in aromatic compounds. XXXVI. Reactivity of monochlorodiazabenzenes Source: Journal of the Chemical Society B: Physical Organic (1967) URL: [Link]

  • Title: Synthesis and Reactions of Haloazodienes. A New and General Synthesis of Substituted Pyridazines Source: The Journal of Organic Chemistry (1998) URL: [Link]

  • Title: The [Cu]-Catalyzed SNAr Reactions: Direct Amination of Electron-Deficient Aryl Halides Source: Organic Process Research & Development (2018) URL: [Link]

Sources

Fused vs. Non-Fused Architectures: A Comparative Guide to the Bioactivity of Cyclohepta-Fused and Simple Pyridazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] A key area of investigation within this chemical space is the impact of fusing additional ring systems onto the pyridazine core. This guide provides an in-depth, objective comparison of the bioactivity of cyclohepta-fused pyridazine analogs versus their non-fused counterparts, supported by experimental data to inform future drug design and development efforts.

The Structural Premise: Cyclohepta-Fusion as a Bioactivity Modulator

The rationale behind exploring cyclohepta-fused pyridazines lies in the principle that introducing conformational rigidity and increasing the surface area of a molecule can significantly alter its interaction with biological targets. The seven-membered cycloheptane ring, when fused to the pyridazine core, creates a novel three-dimensional architecture. This structural modification can influence several key properties:

  • Receptor Binding: The fused ring system can provide additional points of interaction with a target protein, potentially leading to enhanced binding affinity and selectivity.

  • Physicochemical Properties: The fusion can alter lipophilicity, solubility, and metabolic stability, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

  • Conformational Restriction: The rigid structure of the fused system reduces the number of possible conformations, which can "pre-organize" the molecule for optimal binding to its target, a concept that can lead to higher potency.

This guide will now delve into a comparative analysis of the bioactivity of these two classes of pyridazine derivatives across key therapeutic areas.

Anticancer Activity: A Tale of Two Scaffolds

Both non-fused and fused pyridazine analogs have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.

Non-Fused Pyridazine Analogs: Broad-Spectrum Cytotoxicity

A multitude of non-fused pyridazine derivatives have been synthesized and evaluated for their anticancer properties, showing activity against a wide range of cancer cell lines.[3][7]

Table 1: Anticancer Activity of Non-Fused Pyridazine Analogs

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 4a Colon (HCT-116)In vitro cytotoxicity11.90[5]
Compound 4a Breast (MCF-7)In vitro cytotoxicity11.10[5]
IXn EGFR InhibitionIn vitro enzyme assay0.65[7]
IXg EGFR InhibitionIn vitro enzyme assay0.75[7]
IXb EGFR InhibitionIn vitro enzyme assay0.82[7]
IXl EGFR InhibitionIn vitro enzyme assay0.84[7]

The data in Table 1 highlights the potent cytotoxic effects of several non-fused pyridazine derivatives. For instance, compound 4a shows significant activity against both colon and breast cancer cell lines.[5] Furthermore, a series of pyridazine-pyrazoline hybrids, including IXn , IXg , IXb , and IXl , have demonstrated excellent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7]

Cyclohepta-Fused Pyridazine Analogs: Emerging Potential

While the body of research is less extensive, studies on cyclohepta-fused pyridazines are beginning to reveal their promise in oncology. The fusion of a cycloheptane ring can lead to novel mechanisms of action and improved activity against specific cancer types.

A notable example comes from the study of hexahydrothieno-cycloheptapyridazinone derivatives.

Table 2: Anticancer Activity of a Cyclohepta-Fused Pyridazine Analog

Compound IDCancer Cell LineAssay TypeGI50 (µM)Reference
Compound 7d Non-Small Cell Lung (NCI-H460)In vitro cytotoxicity3.2[1]
Compound 7h CNS (SF-268)In vitro cytotoxicity4.5[1]

As shown in Table 2, compounds 7d and 7h from this fused series exhibit cytotoxic activity against non-small cell lung cancer and central nervous system cancer cell lines, respectively.[1] This suggests that the unique topology of the cyclohepta-fused system may confer selectivity for certain cancer cell types.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the anticancer activity of pyridazine analogs, based on established methodologies.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is determined.

Diagram: General Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesized Pyridazine Analogs B Cytotoxicity Assays (e.g., MTT) A->B C IC50 Determination B->C D Enzyme Inhibition Assays (e.g., Kinase Assays) C->D E Cell Cycle Analysis C->E F Apoptosis Assays C->F G Animal Models (e.g., Xenografts) D->G E->G F->G H Efficacy and Toxicity Studies G->H

Caption: Workflow for evaluating the anticancer potential of pyridazine analogs.

Anti-inflammatory Activity: Targeting the COX Enzymes

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[8][9] Pyridazine derivatives have shown significant promise as both non-selective and selective COX inhibitors.

Non-Fused Pyridazine Analogs: Potent COX-2 Inhibition

Many non-fused pyridazinone derivatives have been developed as potent and selective COX-2 inhibitors, offering a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1 and can cause gastrointestinal side effects.[10]

Table 3: Anti-inflammatory Activity of Non-Fused Pyridazine Analogs

Compound IDTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6b COX-2In vitro enzyme assay0.186.33[9]
Compound 4c COX-2In vitro enzyme assay0.26-[9]
Trimethoxy derivative 5f COX-2In vitro enzyme assay1.50-
Trimethoxy derivative 6f COX-2In vitro enzyme assay1.15-
Bromo derivative 6e COX-2In vitro enzyme assayComparable to Celecoxib-

The data in Table 3 demonstrates the high potency and selectivity of several non-fused pyridazine analogs for the COX-2 enzyme.[9] Compound 6b , for instance, exhibits a very low IC50 value and a favorable selectivity index.[9] The trimethoxy and bromo derivatives also show potent inhibition, with some being more active than the standard drug Celecoxib.

Cyclohepta-Fused Pyridazine Analogs: An Unexplored Frontier

Currently, there is a significant gap in the literature regarding the anti-inflammatory properties of cyclohepta-fused pyridazine analogs, specifically their activity against COX enzymes. This represents a promising and underexplored area for future research. The unique structural features of these fused systems could lead to novel interactions with the COX enzyme active site, potentially resulting in highly potent and selective inhibitors.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following is a generalized protocol for assessing the COX inhibitory activity of pyridazine analogs.

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Diagram: COX Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazine_Analogs Pyridazine Analogs Pyridazine_Analogs->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by pyridazine analogs via COX enzymes.

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacteria and fungi.[2][11]

Non-Fused Pyridazine Analogs: Diverse and Potent

The antimicrobial spectrum of non-fused pyridazine analogs is highly dependent on their substitution patterns.

Table 4: Antimicrobial Activity of Non-Fused Pyridazine Analogs

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference
Diarylurea Pyridazinone 10h Staphylococcus aureus16[12]
Diarylurea Pyridazinone 8g Candida albicans16[12]
Chloro derivatives Escherichia coli0.892–3.744[2]
Chloro derivatives Pseudomonas aeruginosa0.892–3.744[2]
Pyridazinone Derivative 7 E. coli7.8 (µM)[6]
Pyridazinone Derivative 13 A. baumannii3.74 (µM)[6]
Pyridazinone Derivative 13 P. aeruginosa7.48 (µM)[6]

As shown in Table 4, diarylurea pyridazinones exhibit activity against both bacteria and fungi.[12] Chloro-substituted pyridazines are particularly effective against Gram-negative bacteria.[2] Furthermore, certain pyridazinone derivatives have shown potent activity against clinically relevant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa.[6]

Cyclohepta-Fused Pyridazine Analogs: A Research Opportunity

Similar to the anti-inflammatory domain, the antimicrobial potential of cyclohepta-fused pyridazine analogs remains largely unexplored. The unique three-dimensional structure of these compounds could offer novel ways to combat microbial resistance mechanisms. The synthesis and evaluation of a diverse library of cyclohepta-fused pyridazines are warranted to explore this promising area.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of pyridazine derivatives is typically determined using the broth microdilution method.[2]

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram: Antimicrobial Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism Studies A Library of Pyridazine Analogs B Broth Microdilution or Agar Diffusion A->B C MIC Determination B->C D Time-Kill Kinetics C->D E Biofilm Inhibition Assays C->E F Target Identification C->F

Caption: A typical workflow for the discovery and characterization of new antimicrobial pyridazine analogs.

Conclusion and Future Directions

This comparative guide highlights the significant and diverse bioactivities of both non-fused and cyclohepta-fused pyridazine analogs. While non-fused pyridazines have been extensively studied, demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties, the exploration of their cyclohepta-fused counterparts is still in its nascent stages.

The limited data available for cyclohepta-fused pyridazines suggests that these novel scaffolds hold considerable promise. The unique structural constraints and increased molecular complexity introduced by the fused seven-membered ring could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Systematic Synthesis: The design and synthesis of a diverse library of cyclohepta-fused pyridazine analogs with various substitution patterns.

  • Comprehensive Biological Evaluation: Head-to-head screening of these new compounds against their non-fused counterparts in a wide range of anticancer, anti-inflammatory, and antimicrobial assays.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features that govern the bioactivity and selectivity of cyclohepta-fused pyridazines.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by the most promising cyclohepta-fused analogs.

By systematically exploring this underrepresented area of chemical space, the scientific community can unlock the full therapeutic potential of pyridazine-based compounds and develop novel drug candidates to address unmet medical needs.

References

  • Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives.
  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives - Der Pharma Chemica. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds - SciSpace. [Link]

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. [Link]

  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. [Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed. [Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. [Link]

  • Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. [Link]

  • The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed. [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. [Link]

  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - MDPI. [Link]

  • Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - MDPI. [Link]

  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water - ResearchGate. [Link]

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Definitive Structural Elucidation of Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of regioselective substitution products Target Audience: Researchers, Medicinal Chemists, and Structural Biologists

Introduction: The High Stakes of Regioisomerism

In drug discovery, regioselective reactions—such as the alkylation of nitrogen heterocycles or electrophilic aromatic substitution—often yield isomeric mixtures. While these isomers share identical molecular weights and often similar polarities, their biological activities can diverge drastically. A classic example is the N-alkylation of indazoles or pyrazoles; the N1-isomer might be a potent kinase inhibitor, while the N2-isomer is inactive or toxic.

The Problem: Standard analytical data (LC-MS, 1D NMR) is frequently insufficient to distinguish between these isomers because the immediate chemical environment of the substitution site changes minimally.

The Solution: This guide compares three validation tiers—Advanced 2D NMR , Computational Prediction (DFT) , and X-Ray Crystallography —and provides a self-validating workflow to ensure structural certainty without relying solely on "hope" or slow crystal growth.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methodologies for distinguishing regioisomers.

FeatureMethod A: 2D NMR (HMBC/NOESY) Method B: DFT-GIAO Prediction Method C: X-Ray Crystallography
Primary Mechanism Through-bond (HMBC) & Through-space (NOESY) connectivity.Quantum mechanical calculation of magnetic shielding tensors.Direct diffraction of X-rays by electron density.
Definitiveness High (if distinct correlations exist).Medium-High (Statistical probability).Absolute (The Gold Standard).
Speed Fast (1–4 hours).Medium (12–48 hours).Slow (Days to Weeks).
Sample Requirement ~2–10 mg (Solution).None (Virtual).Single Crystal (Solid state).
Best Use Case Routine validation of soluble intermediates.resolving ambiguity when NMR signals overlap or lack correlations.Final confirmation of lead compounds; absolute stereochemistry.
Cost Low (Instrument time).Low (CPU time).High (Labor/Instrument).[1][2]

Deep Dive: The Self-Validating NMR Protocol

To achieve high confidence without X-ray data, you must construct a Self-Validating System . This means using two independent NMR phenomena—scalar coupling (bond connectivity) and dipolar coupling (spatial proximity)—that must agree. If they contradict, the structure is unassigned.

The "Bridge" Concept in HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for regioisomers. It detects correlations over 2–3 bonds (


 and 

).
  • The Goal: Find a "bridge" signal that connects your new substituent (e.g., an N-Methyl group) to a unique, identifiable marker on the scaffold (e.g., a specific aromatic proton).

  • The Trap: In nitrogen heterocycles,

    
     coupling through nitrogen is often weak or non-existent due to the quadrupole moment of 
    
    
    
    N.
Step-by-Step Workflow
  • 1D Proton Assignment: Assign all protons on the scaffold. If protons are indistinguishable (e.g., symmetric cases), this method fails immediately.

  • HSQC (The Anchor): Run Heteronuclear Single Quantum Coherence to identify which protons belong to which carbons. This removes ambiguity about carbon shifts.

  • HMBC (The Connectivity Check):

    • Look for a correlation from the new substituent protons (e.g.,

      
      ) to the ring carbons.
      
    • Critical Check: Does the ring carbon coupled to the

      
      also show a correlation to a distinct ring proton?
      
  • NOESY/ROESY (The Spatial Check):

    • Look for a "through-space" spot between the new substituent and the nearest ring proton.

    • Validation: Does the NOE signal support the same isomer as the HMBC data?

Case Study: N-Alkylation of Pyrazoles (N1 vs. N2)

Scenario: You methylate a 3-substituted pyrazole. Did you get the 1-methyl (Isomer A) or 2-methyl (Isomer B) product?

  • Isomer A (1-Methyl-3-R): The methyl group is far from the R-group.

    • NOESY: Strong NOE between

      
       and Proton H5. No NOE between 
      
      
      
      and R-group.
    • HMBC:[3][4]

      
       correlates to C5. C5 correlates to H4.
      
  • Isomer B (1-Methyl-5-R / "2-Methyl"): The methyl group is spatially close to the R-group.

    • NOESY: Strong NOE between

      
       and R-group protons.
      
    • HMBC:[3][4]

      
       correlates to C3 (which bears the R-group).
      

Experimental Data Summary (Simulated):

SignalIsomer A (Observed)Isomer B (Hypothetical)
N-Me Shift

3.9 ppm

4.1 ppm
NOE Correlation Me

H5 (Ring proton)
Me

R-Group
HMBC Correlation Me

C5 (

130 ppm)
Me

C3 (

145 ppm)

Advanced Alternative: DFT-GIAO Calculation[5]

When 2D NMR is ambiguous (e.g., severe signal overlap), Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method is the industry-standard tie-breaker.

Protocol:

  • Model Building: Construct 3D models of both potential regioisomers.

  • Conformational Search: Perform a low-level search (Molecular Mechanics) to find the lowest energy conformers.

  • Geometry Optimization: Optimize structures using DFT (e.g., B3LYP/6-31G*).

  • NMR Calculation: Run the GIAO calculation on the optimized geometry.

  • Comparison: Compare the calculated chemical shifts (

    
    ) against your experimental data (
    
    
    
    ). The isomer with the lowest Mean Absolute Error (MAE) is the correct structure.

Expert Insight: A MAE difference of >2.0 ppm for


 or >0.2 ppm for 

is usually considered statistically significant to distinguish isomers [1].

Visualizing the Logic

Diagram 1: The Decision Tree

This workflow illustrates the logical progression from crude reaction mixture to definitive structural assignment.

RegioValidation Start Crude Reaction Mixture LCMS LC-MS: Confirm Mass Start->LCMS NMR1D 1H NMR: Check Purity/Ratio LCMS->NMR1D Isolate Isolate Major Isomer NMR1D->Isolate NMR2D 2D NMR (HMBC + NOESY) Isolate->NMR2D Decision Are correlations definitive? NMR2D->Decision StructureConfirmed Structure Confirmed Decision->StructureConfirmed Yes (Self-Validating) Ambiguous Ambiguous Data (Overlap/No Coupling) Decision->Ambiguous No DFT DFT-GIAO Calculation (Compare MAE) Ambiguous->DFT XRay X-Ray Crystallography Ambiguous->XRay DFT->StructureConfirmed Low MAE Match XRay->StructureConfirmed Definitive

Caption: Decision matrix for validating regioisomers. Note the pivot to DFT or X-Ray only when 2D NMR fails.

Diagram 2: The Pyrazole Correlation Map

Visualizing the specific HMBC and NOESY correlations required to distinguish N1 vs N2 alkylation.

PyrazoleMap N_Me N-Methyl (New Group) N_Ring N (Ring) C_Bridge C5 (Bridge Carbon) N_Me->C_Bridge HMBC (3-bond) H_Ring H5 (Ring Proton) N_Me->H_Ring NOESY (Space) C_Bridge->H_Ring HMBC (1-bond)

Caption: The "Triangle of Confirmation." The N-Methyl group must connect to the ring proton via both space (NOESY) and bond (HMBC).

References

  • Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using GIAO DFT calculations." Chemical Reviews, 112(3), 1839-1862.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Grimblat, N., & Sarotti, A. M. (2016). "Computational chemistry as a reliable tool for the structural elucidation of natural products." Chemistry – A European Journal, 22(35), 12246-12261.

  • Holliday, J. et al. (2024).[5] "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." The Journal of Organic Chemistry.

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks for the novel heterocyclic compound, 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine. By dissecting its molecular structure and comparing its constituent parts to well-understood alternatives, we can predict and interpret its vibrational spectrum with high confidence. This document is intended for researchers and drug development professionals who rely on spectroscopic methods for the structural elucidation and verification of complex organic molecules.

Introduction: The Role of IR Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy is an indispensable tool in organic synthesis and analysis. It provides a rapid, non-destructive method for identifying functional groups and probing the structural framework of a molecule. For complex heterocyclic systems like 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, IR spectroscopy serves as a critical first-pass analysis to confirm the successful synthesis of the target scaffold. The spectrum acts as a molecular "fingerprint," where the presence, absence, and position of absorption bands confirm the integration of the pyridazine core, the saturated cycloheptyl ring, and the chloro-substituent.

The pyridazine nucleus, a six-membered heteroarene with two adjacent nitrogen atoms, is a key building block in many biologically active compounds.[1] Its vibrational modes are well-characterized and provide a basis for our analysis.[2][3] The fusion of a saturated seven-membered ring and the introduction of a chloro-substituent introduce specific vibrational signatures that must be carefully identified.

Molecular Structure and Predicted Vibrational Modes

To logically predict the IR spectrum, we must first deconstruct the molecule into its primary vibrating components: the aromatic pyridazine ring, the saturated cycloheptyl ring, and the carbon-chlorine bond.

Figure 1: Structure of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

The analysis of its spectrum can be logically divided into three key regions:

  • C-H Stretching Region (3100-2800 cm⁻¹): Distinguishes between aromatic and aliphatic C-H bonds.

  • Double Bond Region (1650-1400 cm⁻¹): Characterizes the pyridazine ring system.

  • Fingerprint Region (<1400 cm⁻¹): Contains complex vibrations, including C-Cl stretching and CH₂ bending modes, that are highly specific to the molecule.

Comparative Analysis of Characteristic IR Peaks

The following sections compare the expected absorptions for our target molecule with simpler, well-documented compounds.

C-H Stretching Vibrations (3100-2800 cm⁻¹)

This region provides a clear distinction between the sp²-hybridized carbons of the pyridazine ring and the sp³-hybridized carbons of the cycloheptyl moiety.

  • Aromatic C-H Stretch: A weak to medium intensity band is anticipated just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. This is characteristic of C-H bonds on an aromatic ring.[4] In the parent pyridazine molecule, these vibrations are well-documented.[5]

  • Aliphatic C-H Stretch: Multiple strong, sharp bands are expected just below 3000 cm⁻¹. These arise from the ten C-H bonds within the five CH₂ groups of the saturated ring. Specifically, we predict:

    • Asymmetric CH₂ stretching near 2925 cm⁻¹ .[6]

    • Symmetric CH₂ stretching near 2855 cm⁻¹ .[6] The intensity of these peaks will be significantly greater than the aromatic C-H stretch due to the larger number of aliphatic C-H bonds.

Pyridazine Ring Stretching Vibrations (1650-1400 cm⁻¹)

The core of the molecule's fingerprint lies in the vibrations of the pyridazine ring. These absorptions result from the stretching of C=C and C=N bonds. For comparison, unsubstituted pyridazine shows a series of bands in this region.[1][2]

  • C=N and C=C Stretching: A series of medium to strong bands are expected between 1600 cm⁻¹ and 1400 cm⁻¹ .[7] The precise location and intensity are sensitive to substitution. The electron-withdrawing nature of the chlorine atom at the 3-position can subtly shift these frequencies compared to the parent heterocycle.

Fingerprint Region (<1400 cm⁻¹)

This region contains a wealth of structural information, though peak assignment can be complex. For our target molecule, two key features are of diagnostic importance.

  • Aliphatic CH₂ Bending: The scissoring vibration of the CH₂ groups in the seven-membered ring is expected to produce a distinct absorption around 1465-1445 cm⁻¹ .[6] This peak further confirms the presence of the saturated fused ring.

  • C-Cl Stretching: The vibration of the C-Cl bond is a crucial marker for successful chlorination. For chloro-aromatic compounds, this bond gives rise to a strong absorption in the 800-600 cm⁻¹ range.[8] The high intensity is due to the large change in dipole moment during the vibration. Its presence is a definitive indicator of the chloro-substituent on the pyridazine ring.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The pyridazine ring has one remaining C-H bond. The out-of-plane bending vibration for this bond will appear in the 900-675 cm⁻¹ region. The exact position is diagnostic of the substitution pattern on the ring.[4]

Summary of Predicted IR Absorptions

The following table consolidates the predicted characteristic peaks for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, providing a quick reference for spectral interpretation.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Moiety
3100-3050WeakC-H Stretch (sp²)Pyridazine Ring
2925 (approx.)StrongAsymmetric CH₂ Stretch (sp³)Cyclohepta Ring
2855 (approx.)StrongSymmetric CH₂ Stretch (sp³)Cyclohepta Ring
1600-1400MediumC=C and C=N Ring StretchesPyridazine Ring
1465-1445MediumCH₂ Scissoring (Bending)Cyclohepta Ring
900-675MediumAromatic C-H Out-of-Plane BendPyridazine Ring
800-600StrongC-Cl StretchChloro-Substituted Pyridazine

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure accurate and reproducible data, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is ideal for solid samples, requiring minimal preparation.

cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (Clean crystal, empty stage) A->B Ensures no ambient interference (H₂O, CO₂) is in the final spectrum C Place Small Amount of Solid Sample on ATR Crystal B->C D Apply Consistent Pressure (Using pressure clamp) C->D Ensures good optical contact E Acquire Sample Spectrum (Co-add 16-32 scans) D->E Improves signal-to-noise ratio F Perform ATR Correction (If required by software) E->F G Baseline Correction & Peak Picking F->G Final data interpretation

Figure 2: Workflow for acquiring an ATR-FTIR spectrum.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS grade isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to computationally subtract the absorbance of atmospheric water and carbon dioxide. A typical setting is 16 or 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine sample directly onto the center of the ATR crystal.

    • Lower the pressure arm and apply a consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background collection.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Apply a baseline correction algorithm to ensure peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima for comparison with the predicted values.

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using an appropriate solvent and wipe.

Conclusion

The infrared spectrum of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine is predicted to exhibit a unique combination of absorption bands that confirm its structure. The key diagnostic features are the simultaneous presence of:

  • Strong aliphatic C-H stretches below 3000 cm⁻¹.

  • Weaker aromatic C-H stretches above 3000 cm⁻¹.

  • A complex pattern of C=C/C=N stretches in the 1600-1400 cm⁻¹ region.

  • A strong, characteristic C-Cl stretch in the low-frequency region (800-600 cm⁻¹).

By comparing an experimentally obtained spectrum to this guide, researchers can confidently verify the identity and structural integrity of this complex heterocyclic compound, facilitating its use in further drug discovery and development applications.

References

  • Fausto, R., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. PMC. [Link]

  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Lee, S. K. (n.d.). Vibrational Spectroscopy of the Pyridazine Cation in the Ground State. Journal of Chemical Physics. [Link]

  • Esselman, B. J., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. [Link]

  • Esselman, B. J., et al. (2024). Vibrational energy levels of pyridazine below 800 cm⁻¹. ResearchGate. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Wamhoff, H. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Unspecified Author. (n.d.). The features of IR spectrum. SlideShare. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine. The following guidelines are based on the known hazards of structurally similar chlorinated pyridazine and pyridine derivatives. It is imperative to handle this compound with a high degree of caution, assuming it may possess significant hazards until proven otherwise.

Hazard Assessment: An Evidence-Based Approach to an Uncharacterized Compound

Given the absence of toxicological data for 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, a conservative approach to hazard assessment is warranted. The chemical structure, featuring a chlorinated pyridazine core, suggests potential for several hazards based on analogous compounds.

  • Skin and Eye Irritation: Many chlorinated heterocyclic compounds are known to cause skin and serious eye irritation.[1] Direct contact should be strictly avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Acute Toxicity: While not confirmed, the potential for harm if swallowed, inhaled, or absorbed through the skin should be assumed.

  • Carcinogenicity and Mutagenicity: The carcinogenic and mutagenic properties of this specific compound are unknown. However, other heterocyclic compounds have been investigated for such properties, necessitating cautious handling.

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure during the handling of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (Nitrile is a suitable initial choice).Prevents dermal absorption, a potential route of exposure. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A standard laboratory coat. A chemically resistant apron is recommended for larger quantities or when there is a significant splash risk.Protects clothing and skin from contamination.
Respiratory Protection Not typically required for small-scale use within a certified chemical fume hood.A properly functioning chemical fume hood provides adequate respiratory protection by containing vapors and aerosols at the source. For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical for minimizing the risk of exposure to laboratory personnel.

3.1. Designated Work Area and Engineering Controls

All handling of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood. The work surface should be covered with disposable, absorbent bench paper to contain any potential spills.

3.2. Handling the Solid Compound

  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood.

  • Weighing: To prevent the generation of dust, handle the solid gently. Use a dedicated spatula for this compound.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep containers covered as much as possible during this process.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood. Collect the rinseate as hazardous waste.

  • Work Surface Cleaning: Wipe down the work surface of the fume hood with a suitable solvent.

  • PPE Removal: Carefully remove gloves and lab coat, avoiding cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Fume Hood Work Area prep_ppe->prep_fumehood prep_materials Gather Materials and Waste Containers prep_fumehood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Equipment handle_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_surface Clean Work Surface cleanup_dispose->cleanup_surface cleanup_ppe Doff PPE cleanup_surface->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
Reactant of Route 2
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.